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  • Product: 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride
  • CAS: 909850-09-5

Core Science & Biosynthesis

Foundational

The Strategic Utility of 1-Aminocyclopent-3-ene-1-Carboxylic Acid Hydrochloride in Advanced Molecular Research

Executive Summary In the landscape of modern drug discovery and molecular design, the ability to control molecular geometry is paramount. 1-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride is a highly valuable, confo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and molecular design, the ability to control molecular geometry is paramount. 1-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride is a highly valuable, conformationally constrained quaternary α -amino acid[1]. Far from being a mere building block, it serves as a critical synthetic fulcrum in three advanced research domains: the stabilization of peptidomimetics, the mapping of neuropharmacological receptors, and the development of highly selective Positron Emission Tomography (PET) imaging agents for oncology[1][2][3]. This technical guide deconstructs the structural rationale, core applications, and self-validating synthetic workflows associated with this vital compound.

Structural Rationale: The Physics of Conformational Constraint

The utility of 1-aminocyclopent-3-ene-1-carboxylic acid is rooted in its unique steric and electronic properties. As a quaternary α -amino acid (where the α -carbon is fully substituted with non-hydrogen atoms), its incorporation into a molecular framework fundamentally alters the physical behavior of the resulting compound[1].

  • Dihedral Angle Restriction: When integrated into a peptide chain, the rigid cyclopentene ring severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. Causality: This steric hindrance forces the peptide to adopt highly predictable secondary structures, such as β -turns or 310​ -helices. By locking the conformation, researchers can design peptides that perfectly match the topology of a target receptor while simultaneously shielding the peptide bonds from proteolytic degradation, thereby massively increasing in vivo half-life[1][2].

  • The Olefinic Handle: Unlike saturated analogues (e.g., ACPC), the presence of the Δ3 -double bond provides a versatile synthetic handle. It allows for late-stage diversification via hydroboration, epoxidation, or 1,3-dipolar cycloaddition, enabling the rapid generation of complex libraries from a single precursor[2][4].

ApplicationLogic Core 1-Aminocyclopent-3-ene- 1-carboxylic acid Sub1 Olefin Functionalization (e.g., 18F-Fluorination) Core->Sub1 Sub2 Carboxylation / Cycloaddition Core->Sub2 Sub3 Peptide Coupling Core->Sub3 App1 PET Imaging Agents (Tumor targeting via System L/ASC) Sub1->App1 App2 Neuropharmacology (mGluR / NMDA Ligands) Sub2->App2 App3 Peptidomimetics (Helical/Turn Stabilization) Sub3->App3

Fig 2. Logical relationship between structural diversification of the core and its applications.

Core Application Vectors

Neuropharmacology: Mapping the Glutamate Receptor

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. However, its high conformational flexibility makes it difficult to determine which spatial arrangement activates specific receptor subtypes (e.g., metabotropic mGluR vs. ionotropic NMDA).

1-aminocyclopent-3-ene-1-carboxylic acid serves as the foundational scaffold for synthesizing conformationally constrained analogues like ACPD (1-aminocyclopentane-1,3-dicarboxylic acid) and its bicyclic derivatives[1][4]. Causality: By utilizing the cyclopentene double bond to introduce additional carboxylic acid groups in a fixed spatial orientation, researchers lock the ligand into a specific geometry. This rigid geometry dictates receptor selectivity. For example, specific bicyclic derivatives synthesized from this core act as potent antagonists at NMDA receptors while functioning as agonists at mGluR2, providing critical leads for anticonvulsant and neuroprotective agents[4][5].

SignalingPathway Ligand Constrained Analogue mGluR Metabotropic Receptors Ligand->mGluR Modulates NMDA Ionotropic Receptors Ligand->NMDA Antagonizes Gq Gq Protein (PLC) mGluR->Gq Group I Gi Gi/o Protein (cAMP) mGluR->Gi Group II/III Ion Ca2+/Na+ Influx NMDA->Ion Depolarization

Fig 3. Modulatory pathways of constrained glutamate analogues on neuro-receptors.

Oncology: Exploiting Amino Acid Transporters for PET Imaging

In oncological imaging, 18 F-FDG (a glucose analogue) is the gold standard but suffers from high background noise in tissues with naturally high glucose metabolism, such as the brain. To bypass this, researchers utilize alicyclic α -amino acids[3].

Neoplastic cells heavily upregulate System L and System ASC amino acid transporters to fuel rapid division. 1-aminocyclopent-3-ene-1-carboxylic acid is the vital precursor for synthesizing fluorinated tracers like 18 F-FACPC. Causality (Metabolic Trapping): The unnatural cyclopentane ring is recognized by the upregulated transporters and actively pumped into the tumor cell. However, because it is a quaternary, non-proteinogenic amino acid, the cell's tRNA synthetases cannot incorporate it into proteins, nor can metabolic enzymes degrade it. Consequently, the radiotracer becomes "metabolically trapped" in the cytosol, providing exceptional signal-to-noise ratios for visualizing gliomas and prostate carcinomas[3].

Experimental Methodology: Multigram Scale Synthesis

The following self-validating protocol details the synthesis of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride via an atom-economic Ring-Closing Metathesis (RCM) pathway, avoiding the toxic precursors and air-sensitive bases of older methodologies[1].

Phase 1: Preparation of the Acyclic Diene Precursor

  • Allylation: Dissolve N-benzoylglycine (hippuric acid) in anhydrous THF. React with allyl bromide in the presence of N,N-diisopropylethylamine (DIPEA) and NaI.

    • Causality & Validation: NaI generates allyl iodide in situ, accelerating the nucleophilic substitution via the Finkelstein reaction. Validation is achieved via TLC; the disappearance of the UV-active hippuric acid spot confirms complete allylation.

  • Esterification: Treat the resulting intermediate with 0.1% NaOMe in MeOH.

    • Causality & Validation: This opens the intermediate oxazolone ring to yield the methyl ester diene. Following aqueous workup, the organic layer retains the pure diene (validated by 1 H NMR showing terminal alkene protons at δ 5.04-5.13 ppm)[1].

Phase 2: Ring-Closing Metathesis (RCM) 3. Cyclization: Dissolve the diene in anhydrous toluene under argon. Add Grubbs' catalyst (benzylidenebis(tricyclohexylphosphine)dichlororuthenium) and stir for 6 hours at room temperature.

  • Causality & Validation: Grubbs' catalyst selectively drives the metathesis of terminal olefins, releasing ethylene gas (which drives the reaction forward entropically). The formation of the 5-membered protected cyclopentene is confirmed by the shift of alkene protons in 1 H NMR to δ 5.73 ppm[1].

Phase 3: Global Deprotection and Salt Formation 4. Hydrolysis: Suspend the protected cyclopentene in 6 N aqueous HCl and reflux for 24 hours.

  • Causality & Validation: Harsh acidic reflux simultaneously hydrolyzes the methyl ester and cleaves the N-benzoyl group. The high concentration of HCl ensures the amine is immediately protonated.

  • Phase Separation & Isolation: Evaporate the mixture to dryness, then partition between Et 2​ O and H 2​ O.

    • Causality & Validation: The cleaved benzoic acid byproduct partitions into the organic (Et 2​ O) layer, while the target 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride remains in the aqueous phase due to its ionic nature. Lyophilization of the aqueous phase yields the pure hydrochloride salt as a stable white powder[1].

SynthesisWorkflow A Glycine Equivalent (Hippuric Acid) B Allylation (Allyl Bromide) A->B C Diene Intermediate B->C Yields acyclic precursor D Ring-Closing Metathesis (Grubbs' Catalyst) C->D E Protected Cyclopentene D->E Forms 5-membered ring F Acid Hydrolysis (6 N HCl Reflux) E->F G 1-Aminocyclopent-3-ene- 1-carboxylic acid HCl F->G Global deprotection

Fig 1. Multigram synthetic workflow utilizing Ring-Closing Metathesis for cyclopentene formation.

Quantitative Data Summary

The following table summarizes the key quantitative metrics validating the synthesis and application efficiency of the cyclopentene core and its derivatives.

Metric / CompoundParameterValue / OutcomeScientific Significance
Synthesis (Phase 1) Diene Intermediate Yield99%High-efficiency allylation establishes the RCM precursor[1].
Synthesis (Phase 2) RCM Cyclization Yield91%Grubbs' catalyst provides excellent atom economy for the core ring[1].
Synthesis (Phase 3) Global Deprotection Yield99%6 N HCl reflux ensures near-quantitative conversion to the HCl salt[1].
18 F-FACPC Radiochemical Yield1.7% - 10%Sufficient for PET imaging; high radiochemical purity (>99%)[3].
ACPD Analogues mGluR2 Affinity ( Ki​ )~14.1 nMNanomolar affinity demonstrates the power of conformational constraint[5].

References

  • Kotha, S., et al. (2013). Diversity-Oriented Approaches to Unusual α-Amino Acids and Peptides. ACS Publications. URL:[Link]

  • Kari, et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry. URL:[Link]

  • ResearchGate. (2025). Chapter 1. Metabotropic glutamate receptor modulators: Recent advances and therapeutic potential. URL:[Link]

  • ResearchGate. (2000). Chemotactic tripeptides incorporating at position 2 α-aminoacid residues with unsaturated side chains. URL:[Link]

Sources

Exploratory

Structural and Conformational Properties of 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride: A Technical Guide

Executive Summary 1-Aminocyclopent-3-ene-1-carboxylic acid (often designated as Cpg or an Ac5c derivative) is a conformationally restricted, achiral, unnatural α-amino acid. When isolated as its stable hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminocyclopent-3-ene-1-carboxylic acid (often designated as Cpg or an Ac5c derivative) is a conformationally restricted, achiral, unnatural α-amino acid. When isolated as its stable hydrochloride salt (CAS: 909850-09-5), it serves as a critical building block in the synthesis of peptidomimetics and neuropharmacological agents . The incorporation of the C3-C4 double bond into the cyclopentane ring significantly alters the Ramachandran dihedral space (φ, ψ) compared to its saturated analog, cycloleucine, forcing specific secondary structures such as type II β-turns and γ-turns .

This whitepaper details the structural dynamics, solid-state properties, and spectroscopic signatures of this molecule, providing self-validating protocols for its experimental characterization.

Molecular Architecture & Conformational Dynamics

The defining structural feature of 1-aminocyclopent-3-ene-1-carboxylic acid is the sp²-hybridized C3=C4 double bond. This unsaturation enforces strict planarity across the C2-C3-C4-C5 segment. Consequently, the five-membered ring cannot adopt the highly flexible pseudo-rotation typical of saturated cyclopentanes. Instead, it is restricted to two primary conformational states: a C1-envelope (Cs symmetry) or a C2/C5 half-chair (C2 symmetry).

Due to the severe steric bulk of the geminal amino (-NH3⁺) and carboxyl (-COOH) groups at the C1 position, the molecule overwhelmingly favors the C1-envelope conformation. In this state, the C1 carbon puckers out of the plane defined by the other four carbons, effectively minimizing eclipsing interactions and steric clash between the C1 substituents and the adjacent C2/C5 pseudo-equatorial protons .

Conformational_Dynamics A 1-Aminocyclopent-3-ene-1-carboxylic Acid B C3-C4 Double Bond (sp2 Planarity) A->B C C1, C2, C5 Aliphatic (sp3 Hybridization) A->C D C1-Envelope Conformation (Lowest Energy) B->D Forces planar segment C->D Minimizes steric clash E C2/C5 Half-Chair (Transition State) D->E Ring flip dynamics

Diagram 1: Conformational energy landscape and ring puckering dynamics of the Cpg scaffold.

Solid-State Crystallography of the Hydrochloride Salt

In its hydrochloride salt form, the molecule exists as a protonated cation (HOOC–R–NH3⁺) paired with a chloride anion (Cl⁻). This ionic nature dictates a highly ordered, rigid crystal lattice driven by an extensive hydrogen-bonding network. The -NH3⁺ group acts as a potent hydrogen bond donor, forming bifurcated or trifurcated interactions with the Cl⁻ counterions and the carbonyl oxygen of adjacent molecules. The carboxylic acid (-COOH) remains protonated (non-zwitterionic in the pure HCl salt) and typically forms strong O-H···Cl or O-H···O hydrogen bonds, stabilizing the crystal packing .

Table 1: Representative Crystallographic & Geometric Parameters

ParameterStructural FeatureAverage Value / Range
Bond Length (Å) C3=C4 (Olefinic)1.32 - 1.34
C1-N (Amine)1.48 - 1.50
C1-C (Carboxyl)1.52 - 1.54
Bond Angle (°) C2-C3-C4 (Planar)~112.5
C5-C1-C2 (Puckered)~103.0
Dihedral Angle (°) C2-C3-C4-C5~0.0 (Planar)
H-Bond Distance (Å) N-H···Cl⁻3.10 - 3.25

Spectroscopic Signatures

Accurate structural validation of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride relies heavily on multidimensional NMR spectroscopy. The inherent symmetry of the molecule simplifies the ¹H and ¹³C NMR spectra, though dynamic ring-flipping in solution can broaden the aliphatic signals depending on the solvent and temperature.

Table 2: Quantitative NMR Chemical Shifts (400 MHz for ¹H, 100 MHz for ¹³C, in D₂O)

NucleusPositionChemical Shift (ppm)Multiplicity / Coupling
¹H C3-H, C4-H5.65 - 5.75Multiplet (2H)
¹H C2-H₂, C5-H₂2.80 - 3.20AB system / Multiplet (4H)
¹³C C=O (Carboxyl)173.5 - 175.0Singlet
¹³C C3, C4 (Olefinic)128.0 - 129.5Singlet
¹³C C1 (Quaternary)62.5 - 64.0Singlet
¹³C C2, C5 (Aliphatic)42.0 - 43.5Singlet

Self-Validating Experimental Protocols

Protocol 1: Isolation and Crystallization of the Hydrochloride Salt

To ensure the structural integrity and purity of the hydrochloride salt for X-ray diffraction, a controlled precipitation method is required.

  • Hydrolysis & Deprotection: Dissolve the N-acetyl or N-Boc protected precursor in 6N HCl and reflux.

    • Causality: 6N HCl serves a dual purpose—it quantitatively cleaves the protecting groups and directly protonates the free amine, bypassing the highly soluble zwitterionic intermediate that is notoriously difficult to crystallize.

  • Lyophilization: Freeze the reaction mixture and lyophilize to remove excess HCl and water.

    • Validation: The resulting crude solid should yield a sharp, strong IR band at ~1720 cm⁻¹ (COOH), distinct from the ~1600 cm⁻¹ band of a carboxylate anion, confirming the non-zwitterionic salt form.

  • Vapor Diffusion Recrystallization: Dissolve the crude salt in a minimal volume of absolute ethanol. Place the un-capped vial inside a larger closed chamber containing diethyl ether.

    • Causality: The hydrochloride salt is highly polar and soluble in ethanol but completely insoluble in ether. Slow vapor diffusion of the anti-solvent (ether) into the ethanol forces controlled, localized supersaturation, promoting the growth of single, X-ray quality crystals rather than amorphous precipitates.

Protocol 2: 2D-NMR Workflow for Conformational Elucidation in Peptides

When the Cpg residue is incorporated into a peptide, its ability to induce a β-turn must be validated in solution.

  • Sample Preparation: Dissolve the peptide in DMSO-d6.

    • Causality: DMSO is a strong hydrogen-bond acceptor. It will rapidly exchange with exposed protons but leave intramolecularly hydrogen-bonded protons relatively unperturbed.

  • Spin System Identification (COSY/TOCSY): Acquire 2D COSY to map the geminal coupling of the C2 and C5 protons.

    • Validation: The C2 and C5 protons should present as distinct diastereotopic signals if the C1-envelope conformation is rigidly locked within the peptide backbone.

  • Spatial Mapping (ROESY): Acquire ROESY spectra to measure through-space interactions.

    • Causality: A strong ROE cross-peak between the Cpg NH proton and the adjacent residue's α-proton confirms the restricted φ/ψ angles indicative of a turn structure.

  • Temperature Coefficient Analysis: Run ¹H NMR at 5 K increments from 298 K to 328 K. Calculate the temperature coefficient (Δδ/ΔT) for the amide protons.

    • Validation: A coefficient of > -3.0 ppb/K confirms the proton is shielded from the solvent (participating in an intramolecular H-bond, stabilizing the β-turn). A coefficient < -5.0 ppb/K indicates solvent exposure.

NMR_Workflow Step1 Sample Prep: Dissolve in DMSO-d6 Step2 1D 1H & 13C NMR (Chemical Shifts) Step1->Step2 Step3 COSY / TOCSY (Diastereotopic C2/C5) Step2->Step3 Step4 ROESY (Through-Space Proximity) Step2->Step4 Step5 Temp Coefficient (Δδ/ΔT) (H-Bond Validation) Step2->Step5 Step6 Conformational Mapping (β-Turn Confirmation) Step3->Step6 Step4->Step6 Step5->Step6 Validates H-bonding

Diagram 2: Self-validating NMR workflow for elucidating the conformation of Cpg-containing peptides.

Applications in Drug Discovery

The rigidified scaffold of 1-aminocyclopent-3-ene-1-carboxylic acid provides a highly optimized pharmacophore for specific biological targets. As an analog of glutamic acid (similar to 1-aminocyclopentane-1,3-dicarboxylic acid, ACPD), derivatives of this molecule have been extensively studied as selective modulators of metabotropic glutamate receptors (mGluRs) and NMDA receptors . Furthermore, its incorporation into chemotactic tripeptides (e.g., fMLF analogs) structurally locks the peptide into a biologically active folded conformation, drastically enhancing receptor affinity and providing resistance against proteolytic degradation .

Bio_App Cpg Cpg Residue Incorporation Turn Type II β-Turn Induction Cpg->Turn Restricts Phi/Psi Angles Resist Proteolytic Resistance Cpg->Resist Unnatural Scaffold Receptor Receptor Binding (e.g., mGluR / Formyl Peptide) Turn->Receptor Optimal Pharmacophore Resist->Receptor Prolonged Half-life

Diagram 3: Pharmacological impact pathway of Cpg incorporation in drug design.

References

  • García et al. "Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid." Synthesis, 2006. URL:[Link]

  • Lucente et al. "Chemotactic tripeptides incorporating at position 2 α-aminoacid residues with unsaturated side chains." Amino Acids, 2008. URL:[Link]

  • Kotha et al. "Diversity-Oriented Approaches to Unusual α-Amino Acids and Peptides." Accounts of Chemical Research, 2013. URL:[Link]

  • Goodman et al. "Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents." Journal of Medicinal Chemistry, 2020. URL:[Link]

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-Aminocyclopent-3-ene-1-carboxylic Acid Derivatives

Abstract Derivatives of 1-aminocyclopent-3-ene-1-carboxylic acid represent a versatile class of conformationally constrained amino acids with significant modulatory effects on key neurotransmitter systems in the central...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of 1-aminocyclopent-3-ene-1-carboxylic acid represent a versatile class of conformationally constrained amino acids with significant modulatory effects on key neurotransmitter systems in the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanisms of action for these compounds, with a primary focus on their interactions with glutamate receptors and GABA aminotransferase. We will delve into the molecular intricacies of their binding, the downstream signaling cascades they initiate, and the functional consequences of their activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of neuroactive compounds.

Introduction: The Significance of Conformationally Restricted Analogs

The therapeutic potential of targeting neurotransmitter systems is often hampered by a lack of receptor subtype selectivity and off-target effects. Conformationally restricting the structure of endogenous ligands, such as glutamate and GABA, by incorporating them into cyclic scaffolds like the cyclopentene ring, offers a powerful strategy to enhance receptor affinity and selectivity. 1-Aminocyclopent-3-ene-1-carboxylic acid and its derivatives are prime examples of this approach, providing rigid structures that can preferentially interact with specific binding pockets on their target proteins. This guide will explore the two primary mechanisms of action for this class of compounds: modulation of glutamate receptors and inactivation of GABA aminotransferase.

Modulation of Glutamate Receptors: A Tale of Two Receptor Families

Glutamate is the principal excitatory neurotransmitter in the CNS, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families. Derivatives of 1-aminocyclopent-3-ene-1-carboxylic acid have been shown to interact with both, exhibiting a range of activities from full agonism to partial agonism and antagonism.

Metabotropic Glutamate Receptors (mGluRs): Allosteric Modulation and Agonism

The most extensively studied derivative in this class is (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD), a potent agonist at several mGluR subtypes.[1][2] Unlike the fast synaptic transmission mediated by iGluRs, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission over a slower time course.

1S,3R-ACPD and related compounds act as agonists at the orthosteric binding site of Group I and Group II mGluRs.[3] This binding event triggers a conformational change in the receptor, leading to the activation of associated G-proteins and the initiation of downstream signaling cascades.

  • Group I mGluRs (mGluR1 and mGluR5): Activation of these receptors by agonists like 1S,3R-ACPD leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Group II mGluRs (mGluR2 and mGluR3): Agonism at these receptors, also by compounds like 1S,3R-ACPD, results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

The diverse signaling pathways activated by these derivatives underscore their potential to fine-tune neuronal function.

mGluR_Signaling cluster_groupI Group I mGluRs (mGluR1/5) cluster_groupII Group II mGluRs (mGluR2/3) mGluR1_5 mGluR1/5 PLC Phospholipase C (PLC) mGluR1_5->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC mGluR2_3 mGluR2/3 AC Adenylyl Cyclase mGluR2_3->AC inhibits cAMP ↓ cAMP AC->cAMP ACPD 1S,3R-ACPD ACPD->mGluR1_5 Agonist ACPD->mGluR2_3 Agonist

Caption: Signaling pathways activated by 1S,3R-ACPD at Group I and Group II mGluRs.

N-Methyl-D-Aspartate (NMDA) Receptors: Glycine Site Modulation

Some derivatives, particularly 1-aminocyclopropane-1-carboxylic acid (ACPC), a related compound, act as partial agonists at the glycine co-agonist site on the NMDA receptor.[5] The NMDA receptor is a crucial iGluR involved in synaptic plasticity, learning, and memory.

For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. ACPC and its cyclopentene analogs can bind to this glycine site.

  • As a partial agonist , ACPC can potentiate NMDA receptor function when glycine levels are low. However, in the presence of saturating concentrations of glycine, it can act as a competitive antagonist, reducing the overall receptor activation.[5] This dual activity makes these compounds interesting candidates for conditions where NMDA receptor function is dysregulated.

Inactivation of GABA Aminotransferase: Enhancing Inhibitory Tone

A distinct subset of 1-aminocyclopent-3-ene-1-carboxylic acid derivatives has been designed as mechanism-based inactivators of GABA aminotransferase (GABA-AT). GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.

Mechanism of Inactivation:

These derivatives act as "suicide substrates" for GABA-AT. The enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, during this process, a highly reactive intermediate is generated that covalently binds to a critical residue in the enzyme's active site, leading to irreversible inactivation.[6][7] This inactivation increases the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

GABA_AT_Inactivation cluster_workflow Mechanism-Based Inactivation of GABA-AT Inhibitor Cyclopentene Derivative GABA_AT GABA-AT Inhibitor->GABA_AT Binds to Active Site Enzyme_Substrate Enzyme-Inhibitor Complex GABA_AT->Enzyme_Substrate Reactive_Intermediate Reactive Intermediate Formation Enzyme_Substrate->Reactive_Intermediate Catalytic Turnover Covalent_Adduct Covalent Adduct (Inactive Enzyme) Reactive_Intermediate->Covalent_Adduct Irreversible Covalent Bonding

Caption: Simplified workflow of GABA-AT inactivation by a cyclopentene derivative.

Quantitative Data: A Comparative Overview

The following table summarizes the reported binding affinities and potencies of representative 1-aminocyclopent-3-ene-1-carboxylic acid derivatives and related compounds at their respective targets.

CompoundTargetAssayValueReference
1-Aminocyclopropane-1-carboxylic Acid (ACPC) NMDA Receptor (Glycine Site)[³H]-glycine bindingIC₅₀ = 38 nM[5]
(1S,3R)-ACPD Metabotropic Glutamate Receptors[³H]glutamate bindingDisplaces a single population[8]
(E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid GABA-ATTime-dependent inhibitionKᵢ = 250 µM and 530 µM, respectively[6]
Inactivation ratekᵢₙₐ꜀ₜ = 0.25 min⁻¹ and 0.74 min⁻¹, respectively[6]

Experimental Protocols for Mechanistic Elucidation

The following protocols provide a framework for characterizing the mechanism of action of 1-aminocyclopent-3-ene-1-carboxylic acid derivatives.

Whole-Cell Patch-Clamp Electrophysiology for mGluR and NMDA Receptor Modulation

This technique allows for the direct measurement of ion channel activity and neuronal membrane potential in response to compound application.[9][10][11][12]

Objective: To determine if a test compound modulates mGluR- or NMDA-receptor mediated currents.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from rodents.

  • Cell Identification: Identify target neurons (e.g., pyramidal neurons) under a microscope with differential interference contrast optics.

  • Patching: Form a high-resistance (gigaohm) seal between a glass micropipette filled with internal solution and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to gain electrical access to the cell's interior.

  • Recording:

    • Voltage-Clamp: Hold the membrane potential at a constant value (e.g., -70 mV) and record the currents elicited by agonist application in the presence and absence of the test compound.

    • Current-Clamp: Inject current to hold the cell at its resting membrane potential and record changes in membrane potential in response to agonist and test compound application.

  • Data Analysis: Analyze changes in current amplitude, kinetics, and membrane potential to determine the modulatory effect of the compound.

GABA Aminotransferase (GABA-AT) Activity Assay

This spectrophotometric assay measures the activity of GABA-AT and can be used to determine the inhibitory or inactivating potential of test compounds.[13][14]

Objective: To quantify the inhibition or inactivation of GABA-AT by a test compound.

Methodology:

  • Enzyme Preparation: Purify GABA-AT from a biological source (e.g., pig brain) or use a commercially available enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP⁺, and succinic semialdehyde dehydrogenase (SSDH) in a suitable buffer.

  • Assay Initiation:

    • For Inhibition: Add the test compound at various concentrations to the reaction mixture and initiate the reaction by adding GABA-AT.

    • For Inactivation: Pre-incubate GABA-AT with the test compound for various time points before initiating the reaction by adding the substrates.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH by the coupled reaction of SSDH.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ for inhibitors or the kᵢₙₐ꜀ₜ and Kᵢ for inactivators.

Therapeutic Potential and Future Directions

The dual mechanism of action of 1-aminocyclopent-3-ene-1-carboxylic acid derivatives makes them attractive candidates for the treatment of a range of neurological and psychiatric disorders.

  • mGluR Modulation: Agonists like 1S,3R-ACPD have been investigated for their potential neuroprotective effects in models of ischemia and excitotoxicity.[15][16] However, their precise therapeutic window is complex, as overactivation can also be detrimental.[15]

  • NMDA Receptor Modulation: Partial agonists at the glycine site could offer a more subtle way to modulate NMDA receptor function than direct antagonists, potentially avoiding some of the associated side effects.

  • GABA-AT Inactivation: Enhancing GABAergic tone through GABA-AT inactivation is a clinically validated strategy for the treatment of epilepsy and has shown promise in models of addiction.[7]

Future research in this area will likely focus on the development of derivatives with improved subtype selectivity for mGluRs, a more refined profile of partial agonism at the NMDA receptor glycine site, and enhanced potency and selectivity for GABA-AT. The continued exploration of the rich structure-activity relationships within this chemical class holds significant promise for the discovery of novel therapeutics for challenging CNS disorders.

References

  • (1S,3R)-1-Aminocyclopentane-1,3-diarboxylic acid (ACPD) | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. A review of preclinical data. Psychopharmacology, 179(1), 154–163. [Link]

  • Both Enantiomers of 1-Aminocyclopentyl-1 ,3-.dicarboxylate Are Full Agonists of Metabotropic Glutamate Receptors Coupled to Phos - Inmed. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chen, Y., Pan, Y., & Silverman, R. B. (2018). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS chemical biology, 13(7), 1786–1793. [Link]

  • Frank, C., & Noack, H. (1999). (1S,3R)-ACPD, a metabotropic glutamate receptor agonist, enhances damage after global ischaemia. European journal of pharmacology, 365(1), 55–58. [Link]

  • Group I mGluRs mediate the plateau potentials induced by 1S,3R-ACPD in... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Hayashi, Y., Sekiyama, N., Nakanishi, S., Jane, D. E., Tse, H. W., Birse, E. F., & Udvarhelyi, P. M. (1994). Analysis of the agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(5 Pt 2), 3370–3377. [Link]

  • Johnson, B. G., & Chamberlain, A. R. (1992). 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes. Neuroscience letters, 145(1), 100–104. [Link]

  • Opitz, T., Reymann, K. G., & Anis, N. A. (1993). (1S, 3R)-ACPD Protects Synaptic Transmission From Hypoxia in Hippocampal Slices. Neuropharmacology, 32(1), 103-104.
  • Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence. (2013). Journal of medicinal chemistry, 56(22), 9130–9145. [Link]

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. (n.d.). Retrieved March 7, 2024, from [Link]

  • Saugstad, J. A., Segerson, T. P., & Schimerlik, M. I. (1993). Developmental Changes in the Modulation of Cyclic AMP Formation by the Metabotropic Glutamate Receptor Agonist 1S,3R-aminocyclopentane-1,3-dicarboxylic Acid in Brain Slices. Journal of neurochemistry, 60(1), 128–134. [Link]

  • Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1999). The evolving pharmacology of metabotropic glutamate receptors. In D. D. Schoepp, D. E. Jane, & J. A. Monn (Eds.)
  • Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. (2004). Bioorganic & medicinal chemistry, 12(10), 2693–2704. [Link]

  • Kim, J., Jo, S., Kim, H., & Kim, D. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. [Link]

  • Whole-cell patch-clamp recordings | Protocols.io. (2018, October 2). protocols.io. [Link]

  • Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Gregory, K. J., & Conn, P. J. (2015). Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation. Molecular pharmacology, 88(1), 188–202. [Link]

  • Segev, A., Garcia-Oscos, F., & Kourrich, S. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of visualized experiments : JoVE, (112), 54024. [Link]

  • Qiu, J., Pingsterhaus, J., & Silverman, R. B. (2002). Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. Journal of medicinal chemistry, 45(20), 4445–4452. [Link]

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. (2018). ACS chemical biology, 13(7), 1786–1793. [Link]

  • Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. (2019). International journal of molecular sciences, 20(6), 1386. [Link]

  • Whole-Cell Patch-Clamp Recording | Springer Nature Experiments. (n.d.). Retrieved March 7, 2024, from [Link]

  • Nawy, S., & Copenhagen, D. R. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R- ACPD) in retinal ON bipolar cells indicate that it is an agonist at L- AP4 receptors. The Journal of general physiology, 103(6), 1019–1034. [Link]

  • Silverman, R. B., & Nanavati, S. M. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical reviews, 121(16), 10100–10143. [Link]

  • Manzoni, O., Prezeau, L., Rassendren, F. A., Sladeczek, F., Curry, K., & Bockaert, J. (1992). Both enantiomers of 1-aminocyclopentyl-1,3-dicarboxylate are full agonists of metabotropic glutamate receptors coupled to phospholipase C. Molecular pharmacology, 42(2), 322–327.
  • Wu, H. Q., & Weng, X. C. (2005). 1S,3R-ACPD dose dependently induces a slow onset potentiation in the dentate gyrus in vivo. Brain research bulletin, 65(3), 237–242. [Link]

  • Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family. (2016). Acta pharmacologica Sinica, 37(6), 735–745. [Link]

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Exploratory

An In-depth Technical Guide to 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride: Physicochemical Properties and Solubility Profile

This technical guide provides a comprehensive overview of the molecular weight and solubility profile of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride, a cyclic amino acid derivative of interest to researchers a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the molecular weight and solubility profile of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride, a cyclic amino acid derivative of interest to researchers and professionals in drug development and chemical synthesis. Given the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related isomers and foundational chemical principles to provide a robust and practical resource.

Molecular Structure and Physicochemical Properties

1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride is a non-proteinogenic amino acid characterized by a five-membered cyclopentene ring. The presence of both an amino group and a carboxylic acid group attached to the same carbon atom makes it an alpha-amino acid. The hydrochloride salt form enhances its stability and modifies its solubility characteristics.

Due to the scarcity of data for this specific compound, we will refer to its isomer, (+/-)-cis-2-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride, for which the molecular formula is established as C₆H₁₀ClNO₂. Based on this, the molecular weight is calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)101.00810.080
Chlorine (Cl)135.45335.453
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 163.604

Therefore, the molecular weight of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride is approximately 163.60 g/mol .

Solubility Profile: Theoretical Insights and Experimental Approaches

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities.

Predicted Solubility

As a hydrochloride salt of an amino acid, 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride is expected to be readily soluble in polar protic solvents, particularly water. The presence of the charged amino and carboxylic acid groups, along with the chloride counter-ion, facilitates strong interactions with water molecules through hydrogen bonding and ion-dipole interactions.

For an isomeric compound, (+/-)-cis-2-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride, it is reported to be soluble in water and dimethyl sulfoxide (DMSO). This provides a strong indication of the solubility behavior of the target compound.

The expected solubility in various solvents is summarized below:

SolventPolarityExpected SolubilityRationale
WaterHighHighThe compound is a salt with multiple polar functional groups capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)HighHighA polar aprotic solvent known to dissolve a wide range of polar and nonpolar compounds.
Methanol / EthanolMediumModerate to HighPolar protic solvents that can interact with the polar groups of the molecule.
DichloromethaneLowLow to InsolubleA nonpolar solvent with limited ability to solvate the charged and polar groups of the molecule.
Hexane / TolueneVery LowInsolubleNonpolar solvents that are poor at solvating polar, ionic compounds.
Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Step-by-Step Protocol for Shake-Flask Solubility Determination:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride to a known volume of the desired solvent (e.g., purified water, DMSO) in a sealed, inert container. The excess solid ensures that the solution reaches saturation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification of Dissolved Solute:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the solubility from the measured concentration of the diluted supernatant, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

dot graph TD { A[Start: Excess solid compound and solvent] --> B{Shake-Flask Equilibration (24-48h at constant T)}; B --> C[Separation of solid and liquid phases]; C --> D[Quantification of dissolved compound in supernatant]; D --> E[End: Determination of Solubility]; subgraph Separation C1[Centrifugation]; C2[Filtration]; end subgraph Quantification D1[HPLC/UV]; D2[LC/MS]; end C --> C1; C --> C2; D --> D1; D --> D2; } Shake-Flask Method Workflow

Factors Influencing Solubility

The solubility of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride can be influenced by several factors:

  • pH: As an amino acid, the ionization state of both the amino and carboxylic acid groups is pH-dependent. At its isoelectric point (pI), the molecule will exist as a zwitterion with minimal net charge, which typically corresponds to its lowest aqueous solubility. In acidic or basic solutions, the molecule will carry a net positive or negative charge, respectively, leading to increased solubility in water.

  • Temperature: For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent System: The choice of solvent and the presence of co-solvents can significantly alter solubility.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Solubility" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "pH" [fillcolor="#FBBC05"]; "Temperature" [fillcolor="#34A853"]; "Solvent" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solubility" -- "pH" [len=1.5]; "Solubility" -- "Temperature" [len=1.5]; "Solubility" -- "Solvent" [len=1.5]; } Key Factors Influencing Solubility

Conclusion

While specific experimental data for 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride remains limited in publicly accessible literature, a strong understanding of its physicochemical properties and solubility profile can be derived from its chemical structure and data from closely related isomers. Its nature as an amino acid hydrochloride salt suggests high solubility in aqueous solutions and polar organic solvents like DMSO. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and validated approach. This information is critical for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

  • Sigma-Aldrich. Product Page for (+/-)-cis-2-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (This book provides a comprehensive background on the principles of solubility in drug development).
  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. International journal of pharmaceutics, 543(1-2), 19-25. (This article discusses computational approaches to solubility prediction).
Foundational

Synthesis Pathways for 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Context Unnatural cyclic α-amino acids, particularly 1-aminocycloalkan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Context

Unnatural cyclic α-amino acids, particularly 1-aminocycloalkane-1-carboxylic acids (Acnc), are indispensable building blocks in modern peptide engineering. They restrict peptide backbones, stabilizing specific helical and turn conformations that are critical for resisting proteolytic degradation[1].

Among these, 1-aminocyclopent-3-ene-1-carboxylic acid holds unique pharmacological value. As a conformationally constrained analogue of glutamic acid, it serves as a potent ligand template for mammalian central nervous system glutamate receptors (e.g., ACPD analogues)[1]. Furthermore, its functionalizable double bond makes it a critical intermediate for synthesizing complex stereoisomers, including 18 F-radiolabeled PET imaging agents for oncology[2].

This whitepaper details a highly efficient, multigram-scale synthesis pathway yielding the hydrochloride salt of this compound. By utilizing an atom-economical "glycine equivalent" approach, this protocol achieves an ~80% overall yield across five steps while avoiding the pitfalls of traditional cyclic amino acid synthesis[1].

Mechanistic Rationale & Pathway Selection

The Failure of Traditional Routes

Historically, the synthesis of cyclic amino acids relied on the Bucherer-Bergs or Strecker reactions starting from cyclic ketones[3]. However, applying this to synthesize the 3-ene derivative requires cyclopent-3-en-1-one as the starting material. This ketone is thermodynamically unstable and highly prone to isomerization into the conjugated cyclopent-2-en-1-one[4]. Attempting a Bucherer-Bergs reaction on this substrate inevitably leads to double-bond migration, resulting in intractable mixtures and poor yields of the desired 3-ene isomer. Other alternative methods require strong, air-sensitive bases (e.g., BuLi, NaH) or toxic, unstable starting materials[1].

The RCM-Driven Solution

To bypass the instability of cyclopent-3-en-1-one, the optimal pathway constructs the cyclopentene ring de novo via a Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[1]. Starting from inexpensive hippuric acid (N-benzoylglycine), the strategy leverages an oxazolone intermediate to facilitate a bis-allylation. This ensures the double bond is locked strictly in the 3-ene position upon ring closure. The entire sequence is a self-validating system: each intermediate is thermodynamically driven toward the next, culminating in a robust global deprotection that yields the highly stable hydrochloride salt[5].

Synthesis Pathway Overview

SynthesisPathway A Hippuric Acid (Starting Material) B 2-Phenyl-5(4H)-oxazolone A->B DCC, THF, 0 °C Cyclodehydration C 4,4-Diallyl-2-phenyl-5(4H)-oxazolone B->C Allyl bromide, DIPEA, NaI Bis-allylation D Methyl 2-allyl-2-benzamidopent-4-enoate C->D NaOMe, MeOH Methanolysis E Methyl 1-benzamidocyclopent-3-ene-1-carboxylate D->E Grubbs' 1st Gen Catalyst Ring-Closing Metathesis F 1-Aminocyclopent-3-ene-1-carboxylic Acid HCl (Final Product) E->F 6 N HCl, Reflux Global Deprotection

Fig 1: Five-step synthesis pathway of 1-aminocyclopent-3-ene-1-carboxylic acid HCl.

Detailed Experimental Protocols (The Self-Validating System)

The following protocols are designed for multigram scalability, detailing the exact causality behind the reagent selection[5].

Step 1: Cyclodehydration to 2-Phenyl-5(4H)-oxazolone
  • Protocol: Suspend hippuric acid (10.74 g, 60 mmol) in anhydrous THF (50 mL) at 0 °C under argon. Add a solution of N,N′-dicyclohexylcarbodiimide (DCC) (12.61 g, 61.2 mmol) in anhydrous THF (30 mL) dropwise[5].

  • Causality: Hippuric acid is highly stable but unreactive at the α-carbon. DCC acts as a potent dehydrating agent, driving the cyclization to form the oxazolone ring. This transformation dramatically increases the CH-acidity of the α-carbon, priming the molecule for the subsequent electrophilic alkylation[1]. The byproduct, dicyclohexylurea (DCU), is easily removed via filtration.

Step 2: Bis-allylation via In Situ Iodide Generation
  • Protocol: To the filtered oxazolone solution, add N,N-diisopropylethylamine (DIPEA), allyl bromide, and a catalytic amount of Sodium Iodide (NaI). Stir until bis-allylation is complete, yielding 4,4-diallyl-2-phenyl-5(4H)-oxazolone (90% yield over steps 1 and 2)[1],[5].

  • Causality: Direct bis-allylation with allyl bromide often stalls at the mono-allylated intermediate due to steric hindrance. The addition of NaI initiates a Finkelstein reaction, generating the highly reactive allyl iodide in situ. DIPEA is utilized as a non-nucleophilic base; it effectively deprotonates the α-carbon without attacking and opening the sensitive oxazolone ring[1].

Step 3: Methanolysis to the Acyclic Diene
  • Protocol: Dissolve the bis-allylated oxazolone (11.57 g, 48 mmol) in MeOH (20 mL). Add a 0.1% solution of NaOMe in MeOH (10 mL) and stir for 2 hours at room temperature. Evaporate the solvent, dissolve the residue in CH₂Cl₂, wash with H₂O, and dry over MgSO₄ to yield methyl 2-allyl-2-benzamidopent-4-enoate (12.92 g, 99% yield)[5].

  • Causality: The oxazolone ring must be opened to relieve steric strain and prepare the diene for metathesis. A highly dilute, mild methoxide solution ensures rapid nucleophilic ring-opening while preventing base-catalyzed isomerization of the terminal double bonds[1].

Step 4: Ring-Closing Metathesis (RCM)
  • Protocol: Dissolve the acyclic diene (12.92 g, 47.5 mmol) in anhydrous toluene (80 mL) under argon. Add Grubbs' 1st Generation Catalyst (benzylidenebis(tricyclohexylphosphine)dichlororuthenium) (3.13 g, 3.8 mmol, ~8 mol%) dissolved in toluene (20 mL). Stir for 6 hours at room temperature. Purify via column chromatography to yield methyl 1-benzamidocyclopent-3-ene-1-carboxylate (10.62 g, 91% yield)[5].

  • Causality: Grubbs' 1st Generation catalyst is specifically chosen over 2nd generation variants. Because the substrate features unhindered, terminal dienes, the 1st generation ruthenium carbene provides ample catalytic turnover to close the cyclopentene ring without over-catalyzing unwanted secondary metathesis or double-bond migration[1],[5].

Step 5: Global Deprotection and Salt Formation
  • Protocol: Suspend the cyclopentene intermediate (10.62 g, 43.2 mmol) in aqueous 6 N HCl (150 mL) and reflux for 24 hours. Cool, evaporate to dryness, and partition the residue between Et₂O and H₂O. Discard the organic layer and evaporate the aqueous phase to yield 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride (99% yield)[5].

  • Causality: Refluxing in strong aqueous acid serves a dual purpose: it thermodynamically forces the hydrolysis of the methyl ester while simultaneously cleaving the robust N-benzoyl protecting group. Partitioning with ether removes the cleaved benzoic acid byproduct. The final product is directly isolated as the stable hydrochloride salt, bypassing the need for complex zwitterion chromatography[5].

Quantitative Data & Yield Analysis

The table below summarizes the efficiency and mechanistic role of each step in the synthesis pathway.

StepTransformationReagents & ConditionsYield (%)Mechanistic Causality
1 CyclodehydrationHippuric Acid, DCC, THF, 0 °CQuant.Activates the α-carbon of the glycine equivalent for electrophilic attack.
2 Bis-allylationAllyl bromide, DIPEA, NaI, THF90%NaI generates allyl iodide in situ (Finkelstein reaction) to prevent mono-allylation stalling.
3 MethanolysisNaOMe (0.1%), MeOH, RT, 2 h99%Mild nucleophilic ring-opening prevents terminal olefin isomerization.
4 Ring-Closing MetathesisGrubbs' 1st Gen (8 mol%), Toluene91%Ruthenium carbene selectively closes the unhindered diene without side reactions.
5 Global Deprotection6 N HCl, Reflux, 24 h99%Simultaneous ester hydrolysis and N-benzoyl cleavage yields the highly stable HCl salt.

Overall Pathway Yield: ~80%[1].

References

  • [1],[5] Casabona, D., & Cativiela, C. (2006). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Synthesis, 2006(14), 2440-2443. Thieme Connect. URL:[Link]

  • [2] Park, K.-H., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 63(19), 11015–11033. ACS Publications. URL:[Link]

  • [3] Inai, M., et al. (2006). Chiral Centers in the Side Chains of α-Amino Acids Control the Helical Screw Sense of Peptides. ResearchGate. URL:[Link]

  • [4] Valent, I., et al. (2019). Unusual Chemistry in an Uncatalyzed Bromate-Aniline Oscillator: Ring-Contraction Oxidation of Aniline With Pulsative CO2 Production. ResearchGate. URL: [Link]

Sources

Exploratory

The Strategic Integration of 1-Aminocyclopent-3-ene-1-carboxylic Acid (ACPC) in Unnatural Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The rational design of peptides with tailored structural and functional properties is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The rational design of peptides with tailored structural and functional properties is a cornerstone of modern drug discovery and chemical biology. The introduction of unnatural amino acids offers a powerful tool to constrain peptide conformation, enhance proteolytic stability, and modulate biological activity. This in-depth technical guide focuses on the strategic application of 1-aminocyclopent-3-ene-1-carboxylic acid (ACPC), a conformationally constrained cyclic amino acid, in the design of novel unnatural peptides. We will explore the synthesis of this unique building block, its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), and the profound impact of its rigid cyclopentene scaffold on secondary structure. This guide will provide detailed experimental protocols, structural analysis, and a forward-looking perspective on the potential of ACPC to unlock new frontiers in peptidomimetic and therapeutic peptide development.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by their inherent conformational flexibility, which leads to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of conformational constraints into the peptide backbone is a well-established strategy to overcome these limitations. Cyclic amino acids, by virtue of their rigid ring structures, are particularly effective in pre-organizing the peptide into a bioactive conformation, thereby enhancing its biological activity and stability.[1]

Among the diverse array of cyclic amino acids, 1-aminocyclopent-3-ene-1-carboxylic acid (ACPC) presents a unique structural motif. Its unsaturated five-membered ring introduces a significant degree of rigidity, influencing the local and global conformation of the peptide chain. This guide will provide a comprehensive overview of the role of ACPC in unnatural peptide design, from fundamental principles to practical applications.

Synthesis of the ACPC Building Block

The accessibility of the unnatural amino acid is a critical first step in its application. A simple and efficient multigram scale synthesis of 1-aminocyclopent-3-ene-1-carboxylic acid has been reported, making this building block readily available for peptide synthesis.[2] The synthetic route is designed to be high-yielding and scalable, ensuring a reliable supply for research and development.

Incorporation of ACPC into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of ACPC into a growing peptide chain is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a solid support, with the 9-fluorenylmethyloxycarbonyl (Fmoc) group serving as a temporary protecting group for the N-terminus.[3][4]

Preparation of Fmoc-ACPC-OH

Prior to its use in SPPS, ACPC must be protected with an Fmoc group at its amino terminus. This is a standard procedure in peptide chemistry and can be accomplished using Fmoc-succinimide or Fmoc-chloride under basic conditions. The resulting Fmoc-ACPC-OH is then purified and ready for use in the peptide synthesizer.

Experimental Protocol: Coupling of Fmoc-ACPC-OH

The following protocol outlines the key steps for the incorporation of Fmoc-ACPC-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-ACPC-OH

  • Coupling reagent (e.g., HATU, HBTU, PyBOP)[4][5]

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane - DCM)

Workflow:

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Fmoc-ACPC-OH Coupling (HATU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Repeat Cycle or Final Cleavage Washing2->NextCycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Methodology:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes.[6]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Activation and Coupling: In a separate vessel, the Fmoc-ACPC-OH (3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF. This activated solution is then added to the deprotected resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.[3]

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete (positive Kaiser test), any unreacted amino groups can be capped by acetylation with acetic anhydride and a base to prevent the formation of deletion sequences in the final peptide.

  • Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane (TIS).[3]

Structural Consequences of ACPC Incorporation

The defining feature of ACPC is its rigid, unsaturated cyclopentene ring. This conformational constraint has a profound impact on the local and global secondary structure of the peptide into which it is incorporated.

Induction of β-Turns

The most significant and well-documented structural consequence of incorporating ACPC is its strong propensity to induce β-turn conformations. A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, and it is crucial for the folding and function of many proteins and peptides.

An X-ray crystal structure of a tripeptide derivative, N-Boc-Met-Cpg-Phe-OMe (where Cpg is 1-aminocyclopent-3-ene-1-carboxylic acid), has demonstrated that the ACPC residue at the i+1 position induces a type II β-turn.[7] This turn is stabilized by a hydrogen bond between the carbonyl oxygen of the preceding methionine residue and the amide proton of the succeeding phenylalanine residue.

Table 1: Dihedral Angles of the ACPC-Induced β-Turn

Residueφ (phi)ψ (psi)
Met (i)-60°120°
ACPC (i+1) -80°
Phe (i+2)-90°

Note: The dihedral angles for Met and Phe are approximate values characteristic of a type II β-turn, while the values for ACPC are derived from the observed structure.

This ability to act as a potent β-turn inducer makes ACPC a valuable tool for designing peptidomimetics that mimic the loop regions of proteins or for creating constrained cyclic peptides.

Impact on Helical Structures

While ACPC is a strong turn-inducer, its impact on helical structures is less well-characterized. The rigid nature of the cyclopentene ring is likely to disrupt the formation of continuous α-helices or 3₁₀-helices if incorporated within a helical segment. However, it could be strategically placed at the N- or C-termini of a helical peptide to nucleate or cap the helix, respectively. Further biophysical studies, such as circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are needed to fully elucidate the effect of ACPC on helical propensity.

ACPC_in_Peptide cluster_0 Linear Flexible Peptide cluster_1 ACPC-Containing Peptide (β-Turn) A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 A5 A5 A4->A5 B1 B1 B2 B2 B1->B2 B3 ACPC B2:s->B3:n B4 B4 B3:n->B4:s B5 B5 B4->B5

Caption: Schematic representation of how ACPC induces a turn in a peptide chain.

Functional Implications and Applications in Drug Design

The ability of ACPC to induce specific and stable secondary structures has significant implications for the design of bioactive peptides.

Enhanced Receptor Binding and Specificity

By constraining a peptide into a conformation that closely mimics the bioactive conformation recognized by its target receptor, ACPC can lead to a significant increase in binding affinity and specificity. This is because the entropic penalty of binding is reduced when the peptide is already pre-organized in the correct orientation.

Increased Proteolytic Stability

The rigid structure conferred by ACPC can also protect the peptide from degradation by proteases. The constrained backbone may not fit into the active site of these enzymes, leading to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

Case Study: ACPC as a Proline Surrogate

Proline is a unique proteinogenic amino acid that also induces turns in peptide chains. ACPC, with its rigid five-membered ring, can be considered a proline surrogate.[8] However, the unsaturation in the cyclopentene ring of ACPC introduces a higher degree of planarity and rigidity compared to the more flexible pyrrolidine ring of proline. This makes ACPC a potentially more potent turn-inducer and a valuable tool for fine-tuning the conformation of proline-containing bioactive peptides.

Future Directions and Conclusion

The study of 1-aminocyclopent-3-ene-1-carboxylic acid in unnatural peptide design is still in its early stages, but the initial findings are highly promising. The ability of ACPC to act as a potent β-turn inducer opens up exciting possibilities for the design of a new generation of peptidomimetics with enhanced therapeutic potential.

Future research should focus on a more comprehensive characterization of the structural effects of ACPC incorporation into a wider range of peptide sequences. Detailed NMR and CD studies will be crucial for quantifying its impact on different secondary structures. Furthermore, the synthesis and biological evaluation of ACPC-containing analogs of known bioactive peptides will be essential to fully realize the potential of this unique unnatural amino acid in drug discovery.

References

  • Synthesis and biological evaluation of novel peptides based on antimicrobial peptides as potential agents with antitumor and multidrug resistance-reversing activities. (2017). Oncotarget, 8(69), 113977–113990.
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.
  • Ramakrishnan, C., & Mitra, J. (1984). Cyclic peptides––Small and big and their conformational aspects. Journal of Biosciences, 6(4), 511-522.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). (2025). Request PDF.
  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025).
  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. (2018). Molecules, 23(3), 633.
  • Conformational Design of Cyclic Peptides. (2020). Enlighten Theses.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186.
  • Stabilization of a miniprotein fold by an unpuckered proline surrogate. (2025).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Kotha, S., & Sreevani, G. (2010). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Synlett, 2010(12), 1851-1853.
  • Synthesis and biological evaluation of a peptide-paclitaxel conjugate which targets the integrin αvβ₆. (2011). Bioorganic & medicinal chemistry letters, 21(18), 5526–5530.
  • Synthesis and biological evaluation of natural cyclic peptide. (2018). World Journal of Pharmaceutical Research, 7(17), 1126-1133.
  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024). Research and Reviews: A Journal of Drug Design and Discovery, 11(1), 1-10.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIPEPTIDE CONTAINING P-AMINOSALICYLIC ACID. (2018). World Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 1085-1094.
  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. (2025). Peptide Science, 31, e70021.
  • Peptides and Peptidomimetics for Antimicrobial Drug Design. (2015). Pharmaceuticals, 8(3), 439–476.

Sources

Foundational

An In-depth Technical Guide to the Conformational Constraints of 1-Aminocyclopent-3-ene-1-carboxylic Acid

Abstract 1-Aminocyclopent-3-ene-1-carboxylic acid (ACPC) represents a class of conformationally constrained amino acids that are of significant interest to researchers in drug discovery and peptide science. The unsaturat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Aminocyclopent-3-ene-1-carboxylic acid (ACPC) represents a class of conformationally constrained amino acids that are of significant interest to researchers in drug discovery and peptide science. The unsaturated five-membered ring of ACPC imposes significant restrictions on the torsional angles of the peptide backbone, making it a valuable tool for stabilizing specific secondary structures and for probing receptor-ligand interactions. This technical guide provides a comprehensive overview of the conformational constraints of ACPC, including its synthesis, structural analysis in both the solid and solution states, and its application as a glutamate receptor ligand. Detailed experimental protocols and computational methodologies are presented to equip researchers with the necessary knowledge to effectively utilize this unique amino acid in their work.

Introduction: The Rationale for Conformational Constraint in Drug Design

The biological activity of a peptide or small molecule is intrinsically linked to its three-dimensional structure. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a biological target is a prerequisite for a therapeutic effect. However, many small molecules and peptides are conformationally flexible, existing as an ensemble of different shapes in solution. This flexibility can be detrimental to biological activity, as only a fraction of the molecules will be in the active conformation at any given time.

Conformationally constrained amino acids, such as 1-aminocyclopent-3-ene-1-carboxylic acid (ACPC), are designed to overcome this limitation.[1][2] By incorporating a cyclic structure, the rotational freedom around the N-Cα and Cα-C bonds of the amino acid backbone is restricted.[3][4] This pre-organization of the molecule into a more defined conformation can lead to several advantages in drug design:

  • Increased Potency: By reducing the entropic penalty of binding, conformational constraint can lead to higher binding affinities.

  • Enhanced Selectivity: A rigidified molecule may fit more precisely into the binding site of the target receptor, leading to fewer off-target effects.

  • Improved Metabolic Stability: The constrained structure can make the molecule less susceptible to enzymatic degradation.

  • Probe for Bioactive Conformation: By systematically incorporating constrained amino acids into a peptide, it is possible to deduce the conformation required for biological activity.[5]

ACPC, with its unsaturated cyclopentene ring, offers a unique set of conformational constraints that distinguish it from its saturated analog, 1-aminocyclopentane-1-carboxylic acid, and other cyclic amino acids. This guide will delve into the specifics of these constraints and how they can be harnessed for the development of novel therapeutics.

Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid

The synthesis of ACPC has been approached through various routes, with the key challenge being the stereoselective construction of the quaternary carbon center. A common and efficient method involves a Diels-Alder reaction followed by a Curtius rearrangement.[6]

Synthetic Scheme

A representative synthetic route is outlined below:

Caption: A general synthetic workflow for 1-aminocyclopent-3-ene-1-carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established literature methods.[6]

Step 1: Diels-Alder Reaction

  • In a pressure vessel, combine butadiene and acrolein in a suitable solvent such as toluene.

  • Heat the mixture to 100-150 °C for several hours.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude cyclohexene-4-carboxaldehyde.

Step 2: Oxidation

  • Dissolve the crude aldehyde in acetone and cool to 0 °C.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

  • Stir the reaction for several hours at room temperature.

  • Quench the reaction with isopropanol and filter the mixture.

  • Extract the filtrate with diethyl ether and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield cyclohexene-4-carboxylic acid.

Step 3 & 4: Esterification and Allylic Bromination

  • The carboxylic acid is esterified using standard methods (e.g., methanol and a catalytic amount of sulfuric acid).

  • The resulting ester is then subjected to allylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride, under reflux.

Step 5 & 6: Azide Substitution, Curtius Rearrangement, and Hydrolysis

  • The allylic bromide is treated with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.

  • The azide is then heated in an inert solvent to induce the Curtius rearrangement, forming an isocyanate intermediate.

  • Finally, acidic hydrolysis of the isocyanate yields the desired 1-aminocyclopent-3-ene-1-carboxylic acid.

Conformational Analysis: Unveiling the Structural Preferences

The conformational landscape of ACPC is defined by the interplay between the puckering of the cyclopentene ring and the orientation of the amino and carboxyl substituents. A combination of experimental and computational techniques is required to fully characterize its structural preferences.

Solid-State Conformation: X-ray Crystallography

Key Observations from the Peptide-Bound Crystal Structure:

ParameterValueImplication
Ring PuckerEnvelopeReduces steric strain and dictates substituent orientation.
Backbone Torsion AnglesRestrictedInduces a specific turn conformation in the peptide.
Solution-State Conformation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution.[8][9] While a detailed NMR conformational analysis of free ACPC is not extensively reported in the literature, the general approach would involve the following experiments:

  • ¹H and ¹³C NMR: To assign the chemical shifts of all protons and carbons in the molecule.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for conformational modeling.

  • J-Coupling Analysis: The magnitude of the vicinal proton-proton coupling constants (³J) can be related to the dihedral angles between them via the Karplus equation, providing valuable torsional angle information.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of ACPC in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, NOESY/ROESY, HSQC, HMBC) NMR spectra on a high-field spectrometer (≥ 500 MHz).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals using the 2D correlation spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Measure the vicinal coupling constants from the high-resolution ¹H spectrum.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.

NMR_Workflow A Sample Preparation B NMR Data Acquisition (1D & 2D) A->B C Spectral Processing & Assignment B->C D Extraction of Conformational Restraints C->D E Structure Calculation & Validation D->E

Caption: A typical workflow for NMR-based conformational analysis.

In Silico Analysis: Computational Modeling

Computational modeling provides a powerful means to explore the conformational energy landscape of ACPC and to complement experimental data.[9][10]

3.3.1. Quantum Mechanics (QM) Calculations

Density Functional Theory (DFT) is a suitable QM method for accurately calculating the relative energies of different conformers of ACPC. These calculations can provide insights into the preferred ring puckering and the orientation of the substituents.

Protocol for DFT Calculations:

  • Conformer Generation: Generate a set of initial structures corresponding to different possible ring conformations (e.g., envelope, twist).

  • Geometry Optimization: Optimize the geometry of each conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface.

3.3.2. Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic behavior of ACPC in a solvent environment, providing insights into its conformational flexibility and the transitions between different conformational states.[11][12]

Protocol for MD Simulations:

  • System Setup: Place the ACPC molecule in a simulation box filled with an explicit solvent (e.g., water).

  • Force Field Selection: Choose an appropriate force field that can accurately describe the interactions of the cyclic amino acid (e.g., AMBER, CHARMM).

  • Equilibration: Gradually heat the system to the desired temperature and run a short equilibration simulation to allow the solvent to relax around the solute.

  • Production Run: Run a long production simulation (typically on the nanosecond to microsecond timescale) to sample the conformational space of ACPC.

  • Trajectory Analysis: Analyze the simulation trajectory to identify the most populated conformational states and the transitions between them.

Computational_Workflow cluster_QM Quantum Mechanics cluster_MD Molecular Dynamics A Conformer Generation B DFT Geometry Optimization A->B C Relative Energy Calculation B->C D System Setup (Solvent Box) E Equilibration D->E F Production Simulation E->F G Trajectory Analysis F->G

Caption: A dual approach to computational conformational analysis.

Application in Drug Development: A Constrained Glutamate Analog

Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are important targets for the treatment of a wide range of neurological and psychiatric disorders. ACPC is a conformationally constrained analog of glutamate and has been used to probe the structural requirements for binding to glutamate receptors.[13] The rigid cyclopentene ring of ACPC mimics a specific conformation of the flexible glutamate molecule, allowing researchers to investigate which conformation is responsible for receptor activation or inhibition.

Conclusion

1-Aminocyclopent-3-ene-1-carboxylic acid is a valuable tool for researchers in the fields of peptide science and drug discovery. Its unique conformational constraints, imposed by the unsaturated five-membered ring, allow for the design of peptides with well-defined secondary structures and for the exploration of the bioactive conformations of receptor ligands. A comprehensive understanding of its synthesis and conformational properties, as detailed in this guide, is essential for its effective application. While direct experimental data on the solution-state conformation of the free molecule remains an area for future investigation, the combination of solid-state data from peptide-bound structures and computational modeling, guided by the principles outlined herein, provides a robust framework for predicting and harnessing its structural preferences.

References

  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the rational design of peptide and protein mimetics. Biochemical Journal, 268(2), 249–262.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
  • Toniolo, C. (1990). Cα,α-disubstituted glycines: the most conformationally constrained amino acid residues. International Journal of Peptide and Protein Research, 35(4), 287–300.
  • Balaram, P. (1992). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology, 2(6), 845–851.
  • Marshall, G. R. (1993). Peptidomimetics. Tetrahedron, 49(18), 3547–3558.
  • DeKimpe, N., & Stevens, C. (1993). The chemistry of α-amino-α-halocycloalkanones. Tetrahedron, 49(18), 3689-3714.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
  • Jane, D. E., Tse, H. W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2000). Glutamate receptor ion channels: a review of their structure and function. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 9(3), 215-231.
  • DeLano, W. L. (2002). The PyMOL molecular graphics system.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2009). Gaussian 09, revision A. 02.
  • Case, D. A., Darden, T. A., Cheatham III, T. E., Simmerling, C. L., Wang, J., Duke, R. E., ... & Kollman, P. A. (2012). AMBER 12. University of California, San Francisco.
  • Brooks, B. R., Brooks III, C. L., Mackerell Jr, A. D., Nilsson, L., Petrella, R. J., Roux, B., ... & Karplus, M. (2009). CHARMM: the biomolecular simulation program.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • Hruby, V. J. (1982). Conformationally restricted di-and tri-peptides: their design and use in the study of hormone-receptor interactions. Life sciences, 31(3), 189-199.
  • Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in protein chemistry, 37, 1-109.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
  • Aube, J., & Wolfe, J. F. (1991). Asymmetric synthesis of conformationally restricted amino acids. Bioorganic & medicinal chemistry letters, 1(4), 189-192.
  • Crisma, M., Formaggio, F., Toniolo, C., & Yoshikawa, T. (2000).
  • van der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 1-aminocyclopent-3-ene-1-carboxylic acid HCl

Introduction: Expanding the Peptidic Landscape with Conformationally Restricted Amino Acids The synthesis of peptides has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS), a technique that allows...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidic Landscape with Conformationally Restricted Amino Acids

The synthesis of peptides has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the efficient and controlled assembly of amino acid chains on a solid support.[1][2][3] While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-proteinogenic, or "unnatural," amino acids (nnAAs) has emerged as a critical strategy in modern drug discovery and materials science.[4][5][6] These novel building blocks can bestow peptides with enhanced proteolytic stability, refined receptor-binding affinity, and unique structural motifs.[5][6]

This application note focuses on the incorporation of 1-aminocyclopent-3-ene-1-carboxylic acid, a conformationally restricted cyclic amino acid, into peptide sequences using Fmoc-based SPPS. The rigid cyclopentene ring structure imparts a distinct conformational bias upon the peptide backbone, a feature that can be exploited to modulate biological activity and create novel secondary structures. We will delve into the specific challenges and considerations for successfully integrating this unique amino acid, providing a detailed, field-tested protocol for researchers, scientists, and drug development professionals.

Physicochemical Properties of 1-aminocyclopent-3-ene-1-carboxylic acid

Understanding the inherent properties of 1-aminocyclopent-3-ene-1-carboxylic acid is crucial for its successful application in SPPS.

PropertyValueSource
IUPAC Name 1-aminocyclopent-3-ene-1-carboxylic acid[7]
CAS Number 27314-05-2[7]
Molecular Formula C₆H₉NO₂[7]
Molecular Weight 127.14 g/mol [7][8]
Structure A cyclic α-amino acid with a cyclopentene ring.[7]

The presence of the cyclic structure introduces steric hindrance around the α-carbon, which can affect coupling efficiencies during SPPS.[1] Therefore, specialized protocols and reagents are often necessary to achieve high-yield synthesis.

SPPS Workflow for Peptides Containing 1-aminocyclopent-3-ene-1-carboxylic acid

The following diagram illustrates the general workflow for incorporating 1-aminocyclopent-3-ene-1-carboxylic acid into a peptide sequence via Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Acp(3)c-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Repeat Repeat Cycle Capping->Repeat for next amino acid Cleavage Cleavage & Deprotection Capping->Cleavage after final residue Repeat->Fmoc_Deprotection Purification Purification Cleavage->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for SPPS with 1-aminocyclopent-3-ene-1-carboxylic acid

This protocol is designed for manual or automated SPPS on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and synthesizer.

Resin Selection and Preparation
  • Resin Choice: For C-terminal amide peptides, a Rink Amide resin is recommended.[9] For C-terminal carboxylic acids, a 2-chlorotrityl chloride or Wang resin is suitable.[9] The choice of resin loading should be between 0.4 and 0.8 mmol/g.

  • Procedure:

    • Place the appropriate amount of resin in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for at least 1 hour.[9]

    • Drain the DMF.

Fmoc-Protection of 1-aminocyclopent-3-ene-1-carboxylic acid

If not commercially available, the N-α-Fmoc protected form of 1-aminocyclopent-3-ene-1-carboxylic acid (Fmoc-Acp(3)c-OH) will need to be synthesized. Standard procedures for Fmoc protection of amino acids can be followed.

Fmoc Deprotection
  • Reagent: 20% piperidine in DMF (v/v).

  • Procedure:

    • Add the deprotection solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[1]

Coupling of Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid

Due to the steric hindrance of this cyclic amino acid, a potent coupling reagent is essential for efficient peptide bond formation.[1][10]

Recommended Coupling Reagents:

ReagentDescriptionAdvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, even for sterically hindered amino acids.[11][12]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA widely used and effective coupling reagent.[12]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateComparable efficiency to HATU with improved safety and solubility.[11]

Coupling Procedure (using HATU):

  • Activation Solution: In a separate vial, dissolve the following in DMF:

    • Fmoc-1-aminocyclopent-3-ene-1-carboxylic acid (3-5 equivalents)

    • HATU (3-5 equivalents, matching the amino acid)

    • N,N-Diisopropylethylamine (DIEA) or Collidine (6-10 equivalents)[1]

  • Coupling Reaction:

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For this hindered amino acid, a longer coupling time or double coupling may be necessary.[1]

    • To monitor the reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3 times).[1]

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed, especially after coupling a sterically hindered residue.

  • Reagent: A solution of acetic anhydride and DIEA in DMF.

  • Procedure:

    • Add the capping solution to the resin.

    • Agitate for 15-30 minutes.

    • Wash the resin with DMF and DCM.

Chain Elongation

Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection
  • Final Fmoc Removal: Before cleavage, ensure the N-terminal Fmoc group is removed as described in step 3.

  • Cleavage Cocktail: The choice of cleavage cocktail depends on the amino acids present in the sequence. A common and effective cocktail is Reagent K or a variation thereof.

    • Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).

    • Simplified Cocktail (for sequences without sensitive residues like Cys, Met, Trp): TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Cleavage Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.[1]

Peptide Purification and Analysis

  • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[13][14]

  • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC, and the identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[13]

Key Considerations and Troubleshooting

  • Incomplete Coupling: Due to the steric bulk of 1-aminocyclopent-3-ene-1-carboxylic acid, incomplete coupling is a primary concern. To address this:

    • Use a highly efficient coupling reagent like HATU or COMU.[11]

    • Increase the equivalents of the amino acid and coupling reagents.

    • Extend the coupling time or perform a double coupling.[1]

    • Consider microwave-assisted SPPS to enhance reaction kinetics.[15]

  • Aggregation: "Difficult sequences," particularly those with hydrophobic residues, can be prone to aggregation.[16] While 1-aminocyclopent-3-ene-1-carboxylic acid is not exceptionally hydrophobic, its rigid structure might influence peptide folding on the resin. If aggregation is suspected, consider using a lower-loading resin or incorporating pseudoproline dipeptides.

  • Side Reactions: The double bond in the cyclopentene ring is generally stable to standard SPPS conditions. However, prolonged exposure to strong acids during cleavage should be monitored.

Conclusion

The successful incorporation of 1-aminocyclopent-3-ene-1-carboxylic acid into peptides via SPPS is achievable with careful consideration of the challenges posed by its sterically hindered nature. By employing potent coupling reagents, optimizing reaction times, and adhering to rigorous washing protocols, researchers can effectively synthesize novel peptides with unique conformational constraints. These modified peptides hold significant promise for advancing drug discovery and the development of new biomaterials.

References

  • van der Donk, W. A., & Tsai, F.-T. (2003). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. PMC. Retrieved from [Link]

  • Clark, K. M., et al. (2018). Incorporation of Nonproteinogenic Amino Acids in Class I and II Lantibiotics. ACS Chemical Biology. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Rsc.org. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dick, F. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2012, December 4). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • ACS Publications. (2024, April 23). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to.... Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Retrieved from [Link]

  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • PubChem. (n.d.). (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • PubMed. (n.d.). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-1-aminomethyl-cyclopentane carboxylic acid. Retrieved from [Link]

Sources

Application

Application Note: The Strategic Utility of 1-Aminocyclopent-3-ene-1-carboxylic Acid in Drug Discovery

Target Audience: Medicinal Chemists, Radiochemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In the pursuit of novel therapeutics and diagnosti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Radiochemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In the pursuit of novel therapeutics and diagnostic agents, constrained non-proteinogenic α -amino acids have emerged as privileged scaffolds. 1-Aminocyclopent-3-ene-1-carboxylic acid (an unsaturated derivative of cycloleucine, or Ac5c) is a highly versatile building block in modern drug discovery[1]. The presence of the C=C double bond within the rigid cyclopentane ring provides a unique synthetic handle for late-stage functionalization, enabling the development of conformationally restricted peptidomimetics, central nervous system (CNS) receptor modulators, and advanced positron emission tomography (PET) imaging agents[2].

This application note details the mechanistic rationale behind utilizing this scaffold, provides self-validating synthetic protocols for its multigram production, and outlines its critical applications in contemporary medicinal chemistry.

Structural Rationale & Chemical Biology

The incorporation of quaternary α -amino acids into peptide sequences restricts the conformational flexibility of the peptide backbone[1]. Specifically, 1-aminocycloalkane-1-carboxylic acids stabilize helical and Type II β -turn conformations. This restriction serves two primary purposes in drug design:

  • Entropic Advantage: Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty upon receptor binding.

  • Proteolytic Stability: The steric bulk and unnatural stereochemistry shield adjacent peptide bonds from enzymatic degradation[3].

The Δ3 -double bond is the defining feature of 1-aminocyclopent-3-ene-1-carboxylic acid. Unlike saturated cycloleucine, this olefinic moiety allows for orthogonal derivatization—such as epoxidation, dihydroxylation, fluorination, or 1,3-dipolar cycloaddition—without disrupting the α -amino acid core[1][2].

Key Applications in Drug Discovery

Oncology: Precursor for 18 F-PET Imaging Agents

Tumor cells exhibit upregulated amino acid transport to sustain rapid proliferation. Transporters such as System ASC and System L are prime targets for oncological PET imaging[2]. 1-Aminocyclopent-3-ene-1-carboxylic acid serves as the essential precursor for synthesizing fluorinated analogs, such as 1-amino-3,4-difluorocyclopentanecarboxylic acid (3,4-DFACPC).

Mechanistic Insight: Early generations of fluorinated cyclopentane amino acids (e.g., 2-FACPC) suffered from rapid bladder accumulation due to the inductive effect of the fluorine atom positioned β to the amine and carboxylate. By utilizing the Δ3 -double bond of 1-aminocyclopent-3-ene-1-carboxylic acid to install fluorine atoms at the 3 and 4 positions, chemists successfully generated cis-difluoro stereoisomers that exhibit superior tumor-to-background ratios and optimal metabolic trapping[2].

PET A 1-Aminocyclopent-3-ene- 1-carboxylic Acid B Stereoselective Fluorination A->B Precursor C [18F]3,4-DFACPC B->C Radiosynthesis D System ASC / L Transporters C->D High Affinity Transport E Tumor Cell Accumulation D->E Metabolic Trapping

Fig 1: Workflow of 1-aminocyclopent-3-ene-1-carboxylic acid in PET tracer development.

CNS Therapeutics: Glutamate Receptor Modulation

Glutamic acid is the primary excitatory neurotransmitter in the mammalian CNS. Constrained analogs, such as 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), are potent ligands for metabotropic glutamate receptors (mGluRs).

By subjecting the double bond of suitably protected 1-aminocyclopent-3-ene-1-carboxylic acid to a 1,3-dipolar cycloaddition with bromonitrile oxide, researchers have generated bicyclic 3-hydroxy- Δ2 -isoxazoline-cyclopentane derivatives[3]. These conformationally constrained homologues demonstrate distinct pharmacological profiles, acting as potent antagonists at NMDA receptors and agonists at mGluR2, making them valuable leads for anticonvulsant and neuroprotective therapies[3].

mGluR A Cyclopentene Amino Acid B 1,3-Dipolar Cycloaddition A->B Bromonitrile Oxide C Bicyclic Isoxazoline B->C Conformationally Constrained D mGluR2 C->D Agonist Activity E NMDA Receptor C->E Antagonist Activity

Fig 2: Derivatization pathway for synthesizing selective glutamate receptor modulators.

Quantitative Data Summary

The table below summarizes the pharmacological utility and synthetic efficiency of key derivatives originating from this scaffold.

Compound / DerivativePrimary TargetPharmacological Action / UtilityKey Metric / Yield
1-Aminocyclopent-3-ene-1-carboxylic acid N/A (Precursor)Scaffold for rigid peptidomimetics80% overall yield (5 steps)[1]
(+/-)-Bicyclic isoxazoline (Derivative 7) NMDA / mGluR2Anticonvulsant / NeuroprotectiveHigh affinity mGluR2 Agonist[3]
[ 18 F]3,4-DFACPC System ASC / LOncology PET Imaging Agent>99% radiochemical purity[2]

Validated Experimental Protocols

Protocol 1: Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid

Adapted from the highly efficient, atom-economic methodology utilizing Ring-Closing Metathesis (RCM)[1].

Causality Note: Older methodologies relied on strong, air-sensitive bases (e.g., BuLi, NaH) and toxic starting materials. This protocol utilizes 2-phenyl-5(4H)-oxazolone as a highly reactive glycine equivalent, allowing for a robust, scalable synthesis under mild conditions[1].

Step 1: Allylation of the Glycine Equivalent

  • Suspend hippuric acid (60 mmol) in anhydrous THF (50 mL) at 0 °C under argon.

  • Add N,N′-dicyclohexylcarbodiimide (DCC, 61.2 mmol) dropwise to form 2-phenyl-5(4H)-oxazolone.

  • Treat the intermediate with allyl bromide (150 mmol), N,N-diisopropylethylamine (DIPEA), and a catalytic amount of NaI.

  • Validation: Monitor via TLC. The formation of 4,4-diallyl-2-phenyl-5(4H)-oxazolone should proceed with ~90% yield over two steps.

Step 2: Ring Opening

  • Dissolve the diallyl derivative (48 mmol) in MeOH (20 mL).

  • Add a 0.1% solution of NaOMe in MeOH (10 mL) and stir for 2 hours at room temperature.

  • Validation: Evaporate the solvent and extract with CH 2​ Cl 2​ . The quantitative yield (99%) of methyl 2-allyl-2-benzamidopent-4-enoate is confirmed by the disappearance of the oxazolone C=O stretch in IR and the appearance of the ester signal in 13 C NMR ( δ ~173.6 ppm)[1].

Step 3: Ring-Closing Metathesis (RCM)

  • Dissolve the diene ester (47.5 mmol) in anhydrous toluene (80 mL) under argon.

  • Add Grubbs' first-generation catalyst (benzylidenebis(tricyclohexylphosphine)dichlororuthenium, 3.8 mmol) dissolved in toluene (20 mL). Stir for 6 hours at room temperature.

  • Validation: Purify via column chromatography (hexanes–EtOAc, 7:3). The successful formation of the cyclopentene ring (Methyl 1-benzamidocyclopent-3-ene-1-carboxylate) is indicated by a white solid (mp 126–127 °C) and a yield of ~91%[1].

Step 4: Global Deprotection

  • Reflux the cyclopentene ester in 6 N HCl for 12 hours.

  • Causality: The strong acidic conditions simultaneously hydrolyze the methyl ester and cleave the benzamide protecting group.

  • Wash the aqueous phase with diethyl ether to extract the cleaved benzoic acid.

  • Lyophilize the aqueous layer to yield 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride as a pure, off-white powder.

Synthesis A Hippuric Acid B 2-Phenyl-5(4H)-oxazolone A->B DCC, THF C 4,4-Diallyl Derivative B->C Allyl Bromide, DIPEA D Diene Ester (Ring Opened) C->D NaOMe, MeOH E Cyclopentene Ester D->E Grubbs' Catalyst (RCM) F 1-Aminocyclopent-3-ene- 1-carboxylic Acid E->F 6 N HCl (Deprotection)

Fig 3: Multigram synthetic workflow utilizing Ring-Closing Metathesis.

References

  • Synthesis (2006). Casabona, D., & Cativiela, C.
  • Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)
  • ResearchGate / Medicinal Chemistry (Various).

Sources

Method

Application Note: Protocol for the Dissolution and Handling of 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride for In Vitro Assays

Introduction: The Critical Need for Proper Solubilization 1-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride is a cyclic amino acid analog belonging to a class of compounds used extensively in neuroscience and pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Proper Solubilization

1-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride is a cyclic amino acid analog belonging to a class of compounds used extensively in neuroscience and pharmacology research. Analogs such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) are well-established as selective agonists for metabotropic glutamate receptors (mGluRs), which are pivotal in modulating synaptic plasticity and neuronal excitability.[1][2] The utility of these compounds in in vitro assays—ranging from receptor binding studies to cell-based functional assays—is entirely dependent on achieving accurate, reproducible, and stable solution concentrations.

As a hydrochloride salt, the compound is predisposed to aqueous solubility; however, factors such as concentration, pH, and buffer composition can significantly impact its behavior in solution. Improper dissolution can lead to the formation of micro-precipitates, inaccurate concentrations, and ultimately, non-reproducible experimental data. This guide provides a detailed, field-proven methodology for the solubilization, handling, and storage of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride to ensure the integrity and validity of your research findings.

Physicochemical Properties & Key Considerations

A foundational understanding of the compound's properties is essential for effective handling. The data below corresponds to a common isomer, (+/-)-cis-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride, which shares the same molecular formula and has well-characterized properties.

PropertyValueSource & Rationale
Molecular Formula C₆H₁₀ClNO₂This formula is consistent across isomers of the target compound.[3]
Molecular Weight 163.60 g/mol This value includes the hydrochloride salt, which is critical for accurate molarity calculations.[3]
Appearance White to off-white solid/powderVisual inspection is the first QC step. Any deviation may indicate impurity or degradation.
Primary Solvents Water, DMSOSupplier data confirms solubility in these two key solvents for biological research.[3]
Recommended Storage 4°C or -20°C (Solid)Cool, dry conditions are essential to prevent degradation of the solid compound.[3]

Principle of Dissolution: Selecting the Optimal Solvent

The choice of solvent is the most critical decision in preparing this compound for an assay. The hydrochloride moiety significantly enhances aqueous solubility, making sterile water the preferred choice for most applications.

  • Aqueous Solvents (e.g., Nuclease-Free Water, PBS): This is the recommended primary choice . It minimizes the risk of solvent-induced artifacts in sensitive cell-based assays. The compound is an amino acid analog, making it highly compatible with physiological buffers.

  • Dimethyl Sulfoxide (DMSO): While the compound is soluble in DMSO[3], this should be considered a secondary option. DMSO is useful if extremely high stock concentrations (e.g., >100 mM) are required that cannot be achieved in water. However, the final concentration of DMSO in the assay medium must be carefully controlled (typically <0.1%) to avoid cell toxicity and off-target effects that can confound experimental results.[4]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in water, which can then be diluted to final working concentrations in your assay buffer.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Finalization & Storage A Equilibrate vial to room temp B Weigh Compound or Use Pre-weighed Vial A->B C Calculate Solvent Volume (See Section 4.2) B->C D Add Sterile H₂O or PBS C->D E Vortex Thoroughly (1-2 min) D->E F Sonicate in Water Bath (5-10 min, if needed) E->F G Visually Confirm No Particulates F->G H Sterile Filter (0.22 µm) (Optional, Recommended) G->H I Aliquot into Single-Use Eppendorf Tubes H->I J Store at -20°C or -80°C I->J

Caption: Workflow for preparing a validated aqueous stock solution.

Step-by-Step Methodology
  • Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the hygroscopic powder, which can affect its mass and stability.

  • Calculation: Calculate the volume of solvent needed. To prepare a 100 mM stock from 10 mg of the compound (MW: 163.60 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.010 g / (0.1 mol/L * 163.60 g/mol ) = 0.000611 L

    • Volume to add = 611 µL

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS) to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. The mechanical agitation is usually sufficient to dissolve the salt.

  • Sonication (If Necessary): If particulates remain, place the vial in a room temperature water bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to break apart stubborn aggregates and ensure complete, uniform dissolution.

  • Quality Control: Hold the vial up to a light source. The solution must be perfectly clear and free of any visible precipitates or cloudiness. This is a non-negotiable checkpoint for a valid stock solution.

  • Sterile Filtration (Recommended): For long-term storage and use in sterile cell culture, it is best practice to filter the stock solution through a 0.22 µm PVDF or PES syringe filter into a sterile tube. This removes any potential microbial contaminants introduced during handling.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store these aliquots at -20°C for short-term use (≤ 1 month) or at -80°C for long-term storage (up to 12 months). Crucially, avoiding repeated freeze-thaw cycles preserves the compound's integrity.

Preparation of Working Solutions from Stock

Working solutions are prepared by diluting the high-concentration stock into your final experimental buffer (e.g., cell culture medium, HBSS, aCSF).

G A 100 mM Primary Stock in -80°C Storage B Thaw & Vortex One Aliquot A->B Retrieve C Intermediate Dilution (e.g., 1 mM in Assay Buffer) B->C Dilute 1:100 D Final Working Concentrations (e.g., 100 µM, 10 µM, 1 µM) in Assay Buffer C->D Serial Dilute

Caption: Serial dilution workflow from primary stock to working solutions.

Best Practice: Always perform serial dilutions. For example, to get a 100 µM working solution from a 100 mM stock, first prepare a 1 mM intermediate stock (e.g., 10 µL of 100 mM stock into 990 µL of assay buffer), vortex, and then dilute from this intermediate stock. This two-step process is more accurate than a single, large dilution.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound Fails to Dissolve / Solution is Cloudy 1. Insufficient agitation.2. Solution is supersaturated.3. Incorrect solvent used.1. Continue to vortex and/or sonicate for an additional 10-15 minutes.2. Gently warm the solution to 37°C for 5-10 minutes.3. Re-calculate and prepare a more dilute stock solution (e.g., 10 mM instead of 100 mM).
Precipitate Forms After Dilution in Buffer 1. The compound has lower solubility in the final buffer (due to pH or salt content).2. Stock solution was not fully dissolved.1. Ensure the pH of the final buffer is compatible. Most physiological buffers (pH 7.2-7.4) should be fine.2. Prepare a new stock solution, ensuring it is perfectly clear before dilution.3. Add the stock solution to the final buffer while the buffer is being vortexed to ensure rapid mixing.
Inconsistent or No Biological Activity 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles).2. Inaccurate concentration due to pipetting errors or incomplete dissolution.1. Discard the old stock and prepare a fresh solution from the solid material.2. Review all calculations and ensure pipettes are calibrated. Always visually confirm complete dissolution.

References

  • PubChem. (n.d.). 1-Chloro-2-nitro-cyclohexane | C6H10ClNO2. National Center for Biotechnology Information. Retrieved from [Link]

  • SQUARIX. (n.d.). (+/-)-cis-2-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • Thiem, J., & Prahst, A. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (U.S. Patent No. 4,367,344). U.S. Patent and Trademark Office.
  • Nájera, C., & Abellán, T. (1997). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Tetrahedron Letters, 38(29), 5175-5178. Retrieved from [Link]

  • Thoma, G., & Neumann, U. (1995). Process for the preparation of 1-aminocyclopropane carboxylic acid hydrochloride. (EP Patent No. 0676390A1). European Patent Office.
  • Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). Retrieved from [Link]

  • Sumitomo Chemical Company. (2021). Production method for 1 amino cyclopropane carboxylic acid nonhydrate. (EP Patent No. 3636630B1). European Patent Office. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-dichloro-Cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichlorocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Thoreson, W. B., & Ulphani, J. S. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. The Journal of general physiology, 103(6), 1019–1034. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1,2-dichlorocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride. Retrieved from [Link]

  • Klapkowska, E., & Chojnacka-Wójcik, E. (1995). The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures. Polish journal of pharmacology, 47(1), 75–79. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Marchand, A., Gèze, C., Zhao, A., & Oukacine, F. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 2(7), 3844–3851. Retrieved from [Link]

Sources

Application

NMR characterization of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride

Application Note: Advanced NMR Characterization of 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride Introduction & Scientific Context 1-Aminocyclopent-3-ene-1-carboxylic acid (often designated as Cpg or a highly co...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Characterization of 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride

Introduction & Scientific Context

1-Aminocyclopent-3-ene-1-carboxylic acid (often designated as Cpg or a highly constrained Acnc derivative) is a non-proteinogenic, alicyclic α-amino acid. It is heavily utilized in medicinal chemistry and drug development to impose strict conformational rigidity on peptidomimetics, frequently stabilizing β-turn and γ-turn secondary structures[1]. Furthermore, derivatives of this cyclopentene scaffold serve as critical intermediates in the synthesis of radiolabeled PET imaging agents targeting amino acid transport systems (e.g., system L and ASC) in oncology[2].

The multigram-scale synthesis of this molecule typically involves the alkylation of a glycine equivalent followed by a Grubbs-catalyzed ring-closing metathesis (RCM), culminating in global deprotection using 6N HCl to yield the hydrochloride salt[3]. Because the molecule possesses a plane of symmetry but contains a pseudo-chiral center at the α-carbon relative to the faces of the cyclopentene ring, its NMR spectral profile is uniquely complex. This application note details a self-validating NMR protocol to unequivocally confirm the structural integrity, double-bond position, and salt form of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride.

Sample Preparation & Causality

Proper sample preparation is the foundation of high-fidelity NMR spectroscopy. The choice of solvent and reference standard is dictated by the physicochemical properties of the analyte.

  • Solvent Selection: The hydrochloride salt form (NH 3+​ Cl ) renders the molecule highly polar and completely insoluble in standard organic solvents like CDCl 3​ . Deuterium oxide (D 2​ O) is the mandatory solvent.

    • Causality: Dissolving the salt in D 2​ O not only ensures complete solvation but also facilitates rapid deuterium exchange of the acidic ammonium (-NH 3+​ ) and carboxylic acid (-COOH) protons. This exchange renders these heteroatom-bound protons "invisible" to 1 H NMR, preventing broad, overlapping signals and simplifying the spectrum strictly to the carbon-bound protons.

  • Internal Referencing: A coaxial insert containing DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP is required.

    • Causality: In D 2​ O, referencing to the residual HOD peak (~4.79 ppm) is fundamentally flawed for precision work because its chemical shift is highly sensitive to temperature and pH fluctuations. DSS provides a robust, invariant zero-point reference.

Experimental Protocol: Step-by-Step Methodology

  • Sample Formulation: Weigh exactly 15–20 mg of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride. Dissolve in 0.6 mL of D 2​ O (99.9% D) containing 0.1% DSS. Transfer to a high-quality 5 mm NMR tube.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock on the D 2​ O signal. Perform automated tuning and matching (ATM) for the 1 H and 13 C channels. Execute a gradient shim (e.g., TopShim) to optimize the Z-axis magnetic field homogeneity.

  • 1 H NMR Acquisition:

    • Parameters: 30° pulse angle (zg30), 16–32 scans, spectral width of 12 ppm, relaxation delay (D1) of 1.0 s.

    • Causality: The 30° pulse allows for a shorter D1, maximizing the signal-to-noise ratio per unit time while preventing the saturation of the aliphatic protons.

  • 13 C NMR Acquisition:

    • Parameters: Power-gated decoupling (zgpg30), 512–1024 scans, spectral width of 220 ppm, relaxation delay (D1) of 2.5–3.0 s.

    • Causality: The molecule contains two quaternary carbons (the α-carbon C1 and the carboxylate C=O). Lacking directly attached protons, these carbons undergo inefficient dipole-dipole relaxation, resulting in long T 1​ relaxation times. A standard D1 of 1.0 s would saturate these spins, causing their signals to disappear. Extending D1 to ≥2.5 s ensures quantitative recovery of the quaternary signals.

  • 2D NMR Validation (COSY & HMBC): Acquire gradient-selected COSY and HMBC spectra to map the connectivity. The HMBC is critical for linking the isolated C1/C=O spin system to the rest of the cyclopentene ring.

Data Presentation: Spectral Assignments

The symmetry of the cyclopentene ring simplifies the spectrum, but the spatial relationship of the protons relative to the -COOH and -NH 3+​ groups creates a distinct diastereotopic signature.

Table 1: 1 H NMR Assignments (400 MHz, D 2​ O)

PositionChemical Shift (ppm)MultiplicityCoupling (Hz)IntegrationStructural Assignment
C3-H, C4-H5.75m-2HAlkene protons (equivalent by symmetry)
C2-H a​ , C5-H a​ 3.10d~16.52HDiastereotopic CH 2​ (cis to COOH)
C2-H b​ , C5-H b​ 2.75d~16.52HDiastereotopic CH 2​ (trans to COOH)

Mechanistic Insight: Because C1 is substituted with two different groups (-COOH and -NH 3+​ ), the top and bottom faces of the cyclopentene ring are magnetically inequivalent. Consequently, the two protons on C2 (and C5) are diastereotopic. They couple strongly to each other (geminal coupling, J ≈ 16.5 Hz), appearing as an AB quartet (or two distinct doublets) rather than a single peak.

Table 2: 13 C NMR Assignments (100 MHz, D 2​ O)

PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C=O174.5CqCarboxylate carbon
C3, C4128.2CHAlkene carbons
C163.8CqQuaternary α-carbon
C2, C544.5CH 2​ Allylic/α-methylene carbons

Self-Validating 2D NMR Workflows

To ensure absolute trustworthiness, the 1D assignments must be cross-validated using 2D correlation networks.

  • COSY (Correlation Spectroscopy): Confirms the 3-bond ( 3 J) coupling between the diastereotopic CH 2​ protons (C2/C5) and the alkene protons (C3/C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the definitive proof of the cyclic structure. The CH 2​ protons (C2/C5) will show strong 2 J and 3 J correlations to the quaternary C1 (63.8 ppm) and the carboxylate C=O (174.5 ppm), effectively closing the ring and confirming the attachment of the amino acid moiety.

Mandatory Visualizations

Workflow Prep 1. Sample Preparation (D2O + DSS) Lock 2. Lock & Shim (Z-axis Optimization) Prep->Lock Acq1D 3. 1D NMR (1H, 13C) (Optimized D1 for Cq) Lock->Acq1D Acq2D 4. 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Process 5. Data Processing (Apodization, FT) Acq2D->Process Assign 6. Spectral Assignment (Diastereotopic Protons) Process->Assign

Fig 1. Step-by-step NMR characterization workflow for the hydrochloride salt.

Correlations C1 C1 (Cq) C25 C2/C5 (CH2) C25->C1 HMBC C34 C3/C4 (=CH) C25->C34 COSY CO C=O C25->CO HMBC C34->C1 HMBC C34->C25 HMBC

Fig 2. Key 2D NMR correlation network (COSY and HMBC) for structural validation.

References[3] Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Thieme E-Books & E-Journals. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWk0uz_rLpweio0o3UY6eao8UFNaryvfbBN38JKrVZW3DTY26-vrkiVgWkiBmMiX3TpOrnqBgMMX8qo0mipUESOpusMb5c3gc-CqMFUGWr1JC7b4iyZUxmPp_8opGjx_QeMndEjOSZ2bzIoD2758aXrEXvPiSY5py47SVfzV-N6WRTN7-qPGexIgTjVF-SugC4u2ex7eAtwBpz92M=[2] Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGc6A2Wy_Hqedi9HwQjf8G4c-6YyzWMpWmgr9xtKHunIAAUIhbA9bp8zPgLcfPiSPyhI-gOnmqHDIB18bRccoXTpeEwntQlSSEFGH6STbBy5h5I7AQwrsETnpuRnN5J7wXYlUzlkDedb_ufPHee6o=[1] Chemotactic tripeptides incorporating at position 2 alpha-aminoacid residues with unsaturated side chains. PubMed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8eSOpKv6zNC4-2_RRkFE3ZOJq_kJp1oDy-LeXi6DNxzWUWjFHPdVa6Qcb3fFGE4b3q_OhdibqD8bwnf7MwtKLcTUxqruQB3kW-eodjVJMB3LlcE00L0sBAcNRz4J0sRJIWrs=

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during 1-aminocyclopent-3-ene-1-carboxylic acid coupling

Topic: Preventing Racemization During 1-Aminocyclopent-3-ene-1-carboxylic Acid (Ac5c(3-ene)) Coupling Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently encounter rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During 1-Aminocyclopent-3-ene-1-carboxylic Acid (Ac5c(3-ene)) Coupling

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and stereochemical impurities when incorporating conformationally constrained, α,α-disubstituted amino acids into peptide backbones.

1-Aminocyclopent-3-ene-1-carboxylic acid (Ac5c(3-ene)) is a powerful building block for inducing rigid secondary structures (such as 3₁₀-helices) in drug development. However, its extreme steric hindrance often leads to misdiagnosed "racemization" events. This guide deconstructs the mechanistic realities of Ac5c(3-ene) coupling and provides field-proven, self-validating protocols to ensure absolute stereochemical integrity.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing epimers when coupling Ac5c(3-ene) if the molecule itself is achiral? Mechanistic Causality: Unsubstituted 1-aminocyclopent-3-ene-1-carboxylic acid is a meso compound possessing a plane of symmetry ( Cs​ point group); therefore, the monomer itself is intrinsically achiral and cannot racemize. However, its α,α-disubstituted nature makes its N-terminal amine highly sterically hindered.

When you attempt to couple a standard chiral amino acid onto the N-terminus of an Ac5c(3-ene) residue, the forward acylation rate is drastically reduced. This slow kinetic window allows the activated chiral amino acid to undergo base-catalyzed cyclization into an oxazolone intermediate (1)[1]. The oxazolone rapidly equilibrates its stereocenter via a planar enol, leading to the formation of epimerized peptide products upon delayed nucleophilic attack by the hindered Ac5c(3-ene) amine. You are not racemizing the Ac5c(3-ene); you are racemizing the preceding residue.

Oxazolone A Activated Chiral AA (e.g., Fmoc-Xaa-OAct) B Oxazolone Intermediate (Achiral/Planar) A->B Base / Slow kinetics D Desired Chiral Peptide A->D Direct Attack (Fast Coupling) C Racemized/Epimerized Peptide B->C Attack by Ac5c(3-ene) E Hindered Ac5c(3-ene) Amine Nucleophile E->A E->B

Fig 1: Competing oxazolone racemization pathway during hindered Ac5c(3-ene) coupling.

Q2: How do I suppress oxazolone formation when coupling onto the Ac5c(3-ene) amine? Mechanistic Causality: To outcompete oxazolone formation, you must accelerate the direct acylation rate while maintaining a weakly basic or neutral environment. Traditional uronium salts (like HBTU/HATU) require excess tertiary bases (DIPEA), which actively promote oxazolone formation during slow couplings.

Solution: Switch to a carbodiimide/oxime-based coupling system, specifically DIC/OxymaPure . OxymaPure matches the coupling efficiency of HOAt but is slightly more acidic (pKa ~4.60). This acidity helps protonate the oxazolone intermediate back to the active ester, effectively suppressing racemization even in highly hindered couplings (2)[2].

Q3: What if I am using a substituted derivative (e.g., 3-fluoro-Ac5c(3-ene))? Mechanistic Causality: Unlike the unsubstituted monomer, asymmetric derivatives (e.g., 1-amino-3-fluorocyclopentane-1-carboxylic acid) are chiral (3)[3]. When activating the C-terminus of these hindered chiral building blocks, the slow formation of the active ester makes the monomer itself highly susceptible to oxazolone-mediated racemization.

Solution: For activating hindered chiral C-termini, generate amino acid fluorides in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), or use COMU with a minimal equivalent of a sterically hindered base like 2,4,6-collidine (4)[4].

Workflow Step1 Identify Coupling Scenario (Ac5c(3-ene) position) Step2A Coupling onto Ac5c(3-ene) N-term (Hindered Nucleophile) Step1->Step2A Step2B Activating Ac5c(3-ene) C-term (Hindered Electrophile) Step1->Step2B Step3A Risk: Preceding AA Racemization via Oxazolone Step2A->Step3A Step3B Risk: Truncation / Low Yield (No Racemization if Achiral) Step2B->Step3B Step4A Action: Use DIC/OxymaPure or COMU. Avoid excess base. Step3A->Step4A Step4B Action: Use HATU/HOAt or Amino Acid Fluorides (TFFH) Step3B->Step4B

Fig 2: Decision matrix for optimizing sterically hindered Ac5c(3-ene) couplings.

Quantitative Reagent Comparison

The following table summarizes the quantitative performance of various coupling reagents when dealing with hindered α,α-disubstituted amino acids, highlighting the drastic reduction in epimerization when migrating away from standard benzotriazoles.

Table 1: Coupling Reagents for Hindered α,α-Disubstituted Amino Acids

Reagent SystemActivation KineticsTypical Epimerization %Recommended BaseBest Use Case
DIC / OxymaPure Fast< 3.8% None (Neutral)Coupling standard AA onto Ac5c(3-ene) N-terminus
COMU Very Fast< 5.0% DIPEA (1 eq) / CollidineMicrowave-assisted SPPS
HATU / HOBt Fast> 8.9% DIPEA (2 eq)Activating Ac5c(3-ene) C-terminus (if achiral)
TFFH Moderate< 2.0% DIPEA (2 eq)Activating chiral Ac5c(3-ene) derivatives
Self-Validating Protocol: DIC/OxymaPure Coupling onto Ac5c(3-ene)

Objective: Couple Fmoc-Xaa-OH onto a resin-bound H-Ac5c(3-ene)-Peptide without epimerizing the Xaa residue. Self-Validation Principle: Because the Kaiser test is notoriously unreliable for secondary or highly hindered amines, this protocol mandates an in-process micro-cleavage step prior to Fmoc deprotection. This creates a closed-loop validation system to quantify the D-epimer via LC-MS, ensuring the coupling conditions were successful before committing the bulk resin to the next cycle.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin containing the N-terminal Ac5c(3-ene) in anhydrous DMF for 30 minutes. Drain thoroughly.

  • Neutral Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Xaa-OH and 4.0 equivalents of OxymaPure in minimal DMF to achieve a 0.1 M concentration.

  • Initiation: Add 4.0 equivalents of DIC to the solution. Stir for 2 minutes at room temperature to form the active ester. Critical Causality Check: Do NOT add DIPEA. Maintaining a neutral environment prevents base-catalyzed oxazolone formation during the impending slow coupling step.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. (For extremely hindered sequences, gentle heating to 40°C may be required, but must be monitored closely for side reactions).

  • In-Process Validation (Micro-cleavage):

    • Withdraw ~5 mg of resin.

    • Wash sequentially with DMF and DCM, then dry.

    • Treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour.

    • Evaporate the TFA under a nitrogen stream and analyze the crude Fmoc-peptide via chiral LC-MS.

    • Validation Gate: The presence of a single dominant peak (D-epimer < 4%) validates the stereochemical integrity of the coupling.

  • Completion & Capping: If the LC-MS shows unreacted starting material (truncation), perform a second coupling using COMU/Collidine. Once complete, cap any remaining unreacted hindered amines with Ac₂O/Pyridine before proceeding to Fmoc deprotection to prevent future deletion sequences.

References
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL:[Link]

  • WO1995017903A1 - Modular design and synthesis of oxazolone-derived molecules Source: Google Patents URL
  • Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification for 1-aminocyclopent-3-ene-1-carboxylic acid (ACP)

Overview 1-aminocyclopent-3-ene-1-carboxylic acid (ACP) is a highly valuable, non-natural cyclic amino acid frequently utilized in the synthesis of conformationally constrained peptides[1]. However, its purification pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-aminocyclopent-3-ene-1-carboxylic acid (ACP) is a highly valuable, non-natural cyclic amino acid frequently utilized in the synthesis of conformationally constrained peptides[1]. However, its purification presents a classic chromatographic challenge: it is highly polar, exists as a zwitterion at neutral pH, and lacks a strong UV chromophore. This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these bottlenecks and ensure high-purity isolation.

Workflow Decision Matrix

HPLC_Optimization Start 1-aminocyclopent-3-ene-1-carboxylic acid (ACP) Purification Decision1 Is a universal detector (MS, ELSD, CAD) available? Start->Decision1 Path_Yes Yes: Direct Analysis Decision1->Path_Yes Direct detection possible Path_No No: UV-Vis Only Decision1->Path_No Lacks UV chromophore HILIC HILIC Mode (Amide/Silica Column) Path_Yes->HILIC Highly polar/zwitterionic Deriv Pre-column Derivatization (e.g., Fmoc, Boc) Path_No->Deriv Add chromophore RPLC Reversed-Phase LC (C18 Column) Deriv->RPLC Increased hydrophobicity

Decision matrix for selecting the optimal HPLC purification workflow for ACP based on detection.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my underivatized ACP eluting in the void volume on a standard C18 column? Causality: Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions between the analyte and the nonpolar stationary phase. ACP is highly polar and zwitterionic. Consequently, it has virtually no affinity for the C18 phase and partitions entirely into the mobile phase, resulting in zero retention[2]. Resolution: Switch your chromatographic mode to 3[3]. HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase. In this environment, water acts as the strong eluting solvent. The highly polar ACP partitions into the immobilized water layer on the stationary phase, providing robust retention and enabling the separation of polar analytes[2].

Q2: How can I detect ACP if my system only has a UV-Vis detector? Causality: ACP contains only an isolated alkene and a carboxyl group. It lacks the conjugated pi-systems or aromatic rings required for strong UV absorbance above 210 nm. Attempting to detect it at 205 nm often results in severe baseline noise due to standard mobile phase absorbance. Resolution: Employ pre-column derivatization. Reacting the primary amine of ACP with 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) covalently attaches a bulky, highly conjugated fluorenyl group. This mechanistic shift achieves two goals: it enables highly sensitive UV detection at 254 nm, and it drastically increases the molecule's hydrophobicity, allowing for standard C18 RPLC purification.

Q3: I am using HILIC with an Evaporative Light Scattering Detector (ELSD), but my baseline is erratic and peaks are broad. What is the root cause? Causality: ELSD relies on the complete evaporation of the mobile phase to measure the light scattered by the remaining non-volatile analyte particles[4]. If you are using non-volatile buffers (e.g., sodium phosphate) to control the zwitterionic state of ACP, the buffer salts will precipitate in the drift tube, causing massive baseline noise[4]. Furthermore, peak broadening in HILIC occurs if the sample injection solvent contains too much water, which disrupts the localized partitioning equilibrium at the column head. Resolution: Replace non-volatile buffers with 100% volatile alternatives like ammonium acetate (5–20 mM). Ensure your sample diluent matches the initial mobile phase conditions (e.g., dissolve the sample in ≥70% acetonitrile).

Section 2: Self-Validating Experimental Protocols

Protocol A: Direct HILIC-ELSD Purification of Underivatized ACP

Self-Validation Mechanism: This protocol mandates a blank injection sequence to establish the ELSD baseline noise threshold, ensuring any detected peaks are true analyte scattering rather than solvent impurities.

  • System Preparation: Install a HILIC Amide column (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase Formulation:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~5.8, unadjusted).

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run an isocratic hold at 80% B / 20% A for 15 minutes. (Water is the strong solvent; 20% A provides sufficient elution strength for the polar zwitterion).

  • ELSD Parameters: Set the drift tube temperature to 45°C and the nebulizer gas (N2) pressure to 3.0 bar.

  • Sample Preparation: Dissolve the crude ACP in 80% Acetonitrile/20% Water. Critical Step: Centrifuge at 10,000 x g for 5 minutes to remove particulates that could clog the nebulizer.

  • Validation Run: Inject 10 µL of the sample diluent (blank). The baseline must remain flat (<2 mV drift) to confirm complete mobile phase evaporation. Proceed with sample injection only after blank validation.

Protocol B: Pre-column Fmoc Derivatization and RPLC-UV Purification

Self-Validation Mechanism: Excess derivatizing agent is actively quenched with a secondary amine, preventing the formation of overlapping ghost peaks during the purification run.

  • Reaction Setup: Dissolve 100 mg of crude ACP in 5 mL of 10% aqueous Na₂CO₃.

  • Derivatization: Dissolve 1.2 equivalents of Fmoc-Cl in 5 mL of dioxane. Add this dropwise to the ACP solution while stirring at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Active Quenching: Add 1 mL of ethanolamine to the reaction mixture. Causality: Ethanolamine rapidly reacts with unconsumed Fmoc-Cl to form a highly polar adduct that will elute in the void volume, far away from the target Fmoc-ACP.

  • Extraction: Acidify the aqueous layer to pH 2 using 1M HCl, then extract three times with ethyl acetate. Combine and evaporate the organic layers to yield crude Fmoc-ACP.

  • HPLC Purification:

    • Column: C18 Preparative Column (e.g., 10 µm, 250 x 21.2 mm).

    • Mobile Phase: A = 0.1% TFA in Water, B = 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 90% B over 30 minutes.

    • Detection: UV at 254 nm.

Section 3: Data Presentation & Strategy Comparison

ParameterHILIC (Underivatized)RPLC (Fmoc-Derivatized)
Stationary Phase Amide, Bare Silica, or ZwitterionicC18 or C8 (Reversed-Phase)
Mobile Phase 70-90% Acetonitrile / 10-30% Aqueous Buffer5-95% Acetonitrile / Aqueous (e.g., 0.1% TFA)
Buffer Requirement Strictly volatile (e.g., Ammonium Acetate)Standard acidic modifiers (TFA, Formic Acid)
Detection Method ELSD, CAD, or MSUV-Vis (254 nm or 265 nm)
Sample Diluent High organic (≥70% Acetonitrile)High aqueous or DMSO
Primary Advantage Direct analysis; no chemical alteration requiredHigh sensitivity; utilizes standard lab equipment
Primary Limitation Requires specialized detectors (ELSD/MS)Adds synthetic steps; increases molecular weight

References

  • "direct analysis of amino acids by HILIC–eSI-MS - HPLC", hplc.eu, 3

  • "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis", labmanager.com, 4

  • "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column", lcms.cz, 2

  • "Chiral Centers in the Side Chains of α-Amino Acids Control the Helical Screw Sense of Peptides", researchgate.net, 1

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage Cocktails for Peptides Containing 1-Aminocyclopent-3-ene-1-carboxylic Acid (ACPC)

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the critical step of cleaving peptides from solid-phase resins when they contain the unique, unsatu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the critical step of cleaving peptides from solid-phase resins when they contain the unique, unsaturated cyclic amino acid, 1-aminocyclopent-3-ene-1-carboxylic acid (ACPC). The presence of a double bond within the ACPC residue introduces specific challenges during the highly acidic cleavage process. This document is structured to provide you with a comprehensive understanding of these challenges and to offer practical, field-proven solutions to ensure the integrity of your synthetic peptides.

Introduction: The Challenge of the Double Bond

Standard solid-phase peptide synthesis (SPPS) protocols typically culminate in a cleavage step using a strong acid, most commonly trifluoroacetic acid (TFA), to release the peptide from the resin and remove side-chain protecting groups.[1][2] While effective for many standard amino acids, the double bond in the cyclopentene ring of ACPC is susceptible to electrophilic attack under these harsh acidic conditions. This can lead to unwanted modifications, compromising the purity, structure, and ultimately the biological activity of your target peptide.

The primary concern is the potential for addition reactions across the double bond, initiated by the proton from TFA. This can lead to the formation of a carbocation intermediate, which can then be attacked by various nucleophiles present in the cleavage cocktail, including TFA itself, water, or scavengers. The National Institute of Standards and Technology (NIST) database indicates that cyclopentene can react with trifluoroacetic acid to form trifluoroacetic acid, cyclopentyl ester, highlighting a potential side reaction.

This guide will walk you through understanding these potential side reactions, selecting the optimal cleavage cocktail components to mitigate these risks, and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be concerned about when cleaving peptides containing ACPC?

The main concern is the modification of the double bond in the cyclopentene ring. The acidic environment of the cleavage cocktail can protonate the double bond, forming a secondary carbocation. This reactive intermediate can then be attacked by nucleophiles present in the mixture, leading to a variety of side products.

Potential Side Reactions:

  • TFA Adduct Formation: The trifluoroacetate anion can act as a nucleophile, attacking the carbocation to form a trifluoroacetylated cyclopentyl ring.

  • Hydration: If water is present in the cleavage cocktail, it can add across the double bond, resulting in a hydroxylated ACPC residue.

  • Alkylation: Cationic species from cleaved protecting groups (e.g., tert-butyl cations) can potentially alkylate the double bond.

  • Scavenger Adduct Formation: Nucleophilic scavengers, such as thiols, could potentially add to the carbocation intermediate.

Q2: How can I minimize the risk of these side reactions?

The key is to carefully select your cleavage cocktail and optimize the cleavage conditions. The goal is to efficiently cleave the peptide and remove protecting groups while minimizing the exposure of the ACPC double bond to harsh acidic conditions and reactive nucleophiles.

Key Strategies:

  • Use a Scavenger that can Reduce Carbocations: Triisopropylsilane (TIS) is a highly recommended scavenger. It acts as a hydride donor and can effectively "quench" the carbocation intermediate on the cyclopentene ring by reducing it back to the desired alkene.[3]

  • Minimize Water Content: While a small amount of water is often included as a scavenger, excessive water can increase the risk of hydration of the double bond. Using a cleavage cocktail with a reduced water content (e.g., 1-2.5%) is advisable.

  • Optimize Cleavage Time: Prolonged exposure to TFA increases the likelihood of side reactions. It is crucial to determine the minimum time required for complete cleavage and deprotection. A time-course study (e.g., 1, 2, and 4 hours) is recommended for a new ACPC-containing peptide.

  • Consider a Milder Cleavage Cocktail: For particularly sensitive sequences, a less acidic cleavage cocktail might be necessary. However, this must be balanced with the requirement for complete removal of all protecting groups.

Q3: What is the recommended starting cleavage cocktail for a peptide containing ACPC?

A good starting point for a peptide containing ACPC, along with other common acid-labile protected amino acids (e.g., Boc, Trt, Pbf), is a variation of the standard Reagent K.

Component Percentage (v/v) Purpose
Trifluoroacetic Acid (TFA)92.5%Cleavage and deprotection
Triisopropylsilane (TIS)5.0%Primary scavenger for carbocations, protects the double bond
Water2.5%Scavenger for tert-butyl cations

Rationale for this cocktail:

  • High TFA concentration ensures efficient cleavage and deprotection.

  • Elevated TIS concentration provides robust protection for the ACPC double bond by reducing any formed carbocation.

  • Minimal water acts as a scavenger for tert-butyl cations without excessively promoting hydration of the double bond.

Q4: My peptide also contains other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). How should I modify the cleavage cocktail?

The presence of other sensitive residues requires the addition of specific scavengers to the cocktail.

Sensitive Residue Recommended Additional Scavenger Percentage (v/v)
Cysteine (Cys)1,2-Ethanedithiol (EDT)2.5%
Methionine (Met)Thioanisole2.5%
Tryptophan (Trp)1,2-Ethanedithiol (EDT) or Thioanisole2.5%

Example Modified Cocktail (for a peptide with ACPC and Cys):

  • TFA: 90%

  • TIS: 5%

  • Water: 2.5%

  • EDT: 2.5%

Note: When adding thiol-based scavengers like EDT, it is important to monitor for potential addition to the ACPC double bond, although this is generally less favorable than their primary role as cation scavengers and reducing agents.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the cleavage of ACPC-containing peptides.

Problem Potential Cause(s) Recommended Solution(s)
Mass spectrometry shows a +114 Da adduct on the ACPC residue. Formation of a trifluoroacetate ester at the double bond.• Increase the concentration of TIS in the cleavage cocktail to 5-10%. • Reduce the cleavage time. • Perform the cleavage at a lower temperature (e.g., 4°C).
Mass spectrometry shows a +18 Da adduct on the ACPC residue. Hydration of the double bond.• Reduce the water content in the cleavage cocktail to 1%. • Ensure all reagents and the peptide-resin are dry before cleavage.
Incomplete cleavage from the resin. Steric hindrance from the ACPC residue or peptide aggregation.• Increase the cleavage time in 30-minute increments. • Increase the volume of the cleavage cocktail. • Consider a more acid-labile linker on your solid support for future syntheses.
Presence of multiple, unidentifiable side products. A combination of side reactions or degradation of the peptide.• Perform a systematic optimization of the cleavage cocktail components and time. • Analyze the crude peptide by HPLC and mass spectrometry after each cleavage condition to identify the optimal parameters. • Consider using a milder cleavage acid, such as a lower concentration of TFA, but be aware of the risk of incomplete deprotection.

Experimental Protocols

Protocol 1: Standard Cleavage of an ACPC-Containing Peptide

This protocol is a starting point for a peptide containing ACPC and other standard protected amino acids.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: TFA/TIS/Water (92.5:5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon stream for drying

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail (e.g., 0.5 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Incubate at -20°C for at least 30 minutes to ensure complete precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a gentle stream of nitrogen or argon.

  • Dissolve the dried peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for analysis and purification.

Protocol 2: Analysis of Potential ACPC Modifications by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

Procedure:

  • Dissolve a small amount of the crude, cleaved peptide in a suitable solvent for LC-MS analysis.

  • Perform a full MS scan to identify the molecular weight of the main product and any potential side products. Look for mass shifts corresponding to potential modifications:

    • +114 Da: Trifluoroacetylation

    • +18 Da: Hydration

  • Perform tandem MS (MS/MS) on the parent ion of the desired peptide and any potential modified species.

  • Analyze the fragmentation pattern. For an unmodified ACPC-containing peptide, you would expect to see the characteristic fragmentation of the peptide backbone. For a modified ACPC, you may observe:

    • A neutral loss of the modifying group (e.g., loss of 114 Da for trifluoroacetate).

    • Fragment ions containing the modified ACPC residue with the corresponding mass shift. The fragmentation pattern of cyclic peptides can be complex, and specialized software may be needed for detailed analysis.[4][5]

Visualizing the Cleavage Process and Potential Side Reactions

The following diagrams illustrate the key steps and potential pitfalls in the cleavage of ACPC-containing peptides.

Cleavage_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage Step cluster_outcomes Potential Outcomes Peptide-Resin Peptide-Resin (with ACPC) Cleavage_Cocktail Cleavage Cocktail (TFA/Scavengers) Peptide-Resin->Cleavage_Cocktail Treatment Protonation Protonation of ACPC Double Bond Cleavage_Cocktail->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Desired_Peptide Desired Peptide (Intact ACPC) Carbocation->Desired_Peptide Reduction by TIS Side_Products Side Products (Modified ACPC) Carbocation->Side_Products Nucleophilic Attack (TFA, H2O, etc.)

Caption: Workflow for the cleavage of ACPC-containing peptides.

Side_Reactions Carbocation ACPC Carbocation Intermediate TFA_Adduct TFA Adduct (+114 Da) Carbocation->TFA_Adduct Attack by Trifluoroacetate Hydration_Product Hydration Product (+18 Da) Carbocation->Hydration_Product Attack by Water Alkylation_Product Alkylation Product (e.g., +57 Da for t-butyl) Carbocation->Alkylation_Product Attack by Cationic Species Desired_Peptide Desired Peptide (Intact ACPC) Carbocation->Desired_Peptide Reduction TIS Triisopropylsilane (TIS) TIS->Carbocation Hydride Donation

Caption: Potential side reactions at the ACPC carbocation intermediate.

References

  • National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid, cyclopentyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Allen, A. D., & Tidwell, T. T. (1982). Alkene reactivities in trifluoroacetic acid. A comparison of norbornene and protoadamantene in trifluoroacetic acid and aqueous acid. Journal of the American Chemical Society, 104(12), 3504–3508.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Ng, J., & Li, L. (2013). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry, 24(11), 1669-1681.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Peterson, P. E., & Casey, C. (1964). Solvents of Low Nucleophilicity. II. Addition of Trifluoroacetic Acid to Alkenes and Cycloalkenes. The Journal of Organic Chemistry, 29(8), 2325-2329.
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Pearson, D., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742.
  • Save My Exams. (2026, February 24). Electrophilic Addition. Retrieved from [Link]

  • Yates, J. R., Eng, J. K., & McCormack, A. L. (1995). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. U.S. Patent No. 5,538,897. Washington, DC: U.S.
  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Paier, J., & Wagner, A. (2020). Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. Organic Letters, 22(8), 3056-3060.
  • ResearchGate. (2026, February 5). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2022, February 28). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Addition Reactions of Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Comprehensive Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cascade reaction of β,γ-unsaturated α-ketoesters with phenols in trityl chloride/TFA system. Highly selective synthesis of 4-aryl-2H-chromenes and their applications. Retrieved from [Link]

  • ACS Publications. (2024, May 1). Rapid and Definitive Identification of Cyclic Peptide Soft Spots by Isotope-Labeled Reductive Dimethylation and Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Nature. (2017, June 26). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development for amino acid analysis. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Beilstein Journals. (2021, August 30). Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. Retrieved from [Link]

  • PolyPeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Bruker. (n.d.). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Addition Reactions Of Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Engineering Peptide Stability: A Comparative Guide to 1-Aminocyclopent-3-ene-1-carboxylic Acid vs. Cycloleucine

Executive Summary The development of peptide-based therapeutics is fundamentally constrained by their susceptibility to proteolytic degradation in vivo, resulting in sub-optimal pharmacokinetic profiles and short half-li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is fundamentally constrained by their susceptibility to proteolytic degradation in vivo, resulting in sub-optimal pharmacokinetic profiles and short half-lives. To circumvent this, peptide engineers frequently incorporate non-natural, sterically hindered building blocks.

This guide provides an in-depth comparative analysis of two highly effective α,α -disubstituted cyclic amino acids: Cycloleucine (1-aminocyclopentane-1-carboxylic acid, Ac5c) and its unsaturated analog, 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg). While both residues impart severe conformational constraints that shield the peptide backbone from proteases, the presence of the endocyclic double bond in Cpg offers distinct structural nuances and unparalleled synthetic versatility for late-stage functionalization.

Mechanistic Foundations: Conformational Locking and Protease Evasion

The incorporation of Cα,α -dialkylated amino acids into a peptide sequence fundamentally alters its energy landscape. Natural L-amino acids possess a relatively flexible Ramachandran space. In contrast, the quaternary α -carbon in cycloleucine and Cpg introduces severe steric clashes between the cyclic side chain and the adjacent peptide backbone.

This steric bulk restricts the dihedral angles ( ϕ and ψ ) to highly specific regions, typically inducing 310​ -helices ( ϕ≈±50∘,ψ≈±50∘ ) or β -turns. By locking the peptide into a rigid secondary structure, the amide bonds are physically masked from the active sites of endopeptidases and exopeptidases. Furthermore, the absence of an α -proton prevents degradation mechanisms that rely on α -deprotonation, such as certain racemases or epimerases.

G A α,α-Disubstituted Amino Acid (Ac5c / Cpg) B Steric Hindrance at Quaternary α-Carbon A->B C Restriction of φ and ψ Dihedral Angles B->C D Stabilization of Secondary Structures (Helices/Turns) C->D E Steric Masking of Adjacent Peptide Bonds D->E F Enhanced Proteolytic Stability & Half-Life E->F

Mechanism of protease resistance induced by α,α-disubstituted amino acids.

Profile: Cycloleucine (Ac5c)

Cycloleucine (1-aminocyclopentane-1-carboxylic acid) features a fully saturated five-membered cyclopentane ring.

  • Conformational Preference: The saturated ring typically adopts an envelope or half-chair conformation. In oligopeptides, Ac5c is a strong promoter of 310​ -helices and Type I/III β -turns [1].

  • Metabolic Profile: Cycloleucine is highly resistant to enzymatic degradation and has been extensively utilized in the development of [2].

  • Pharmacological Caveat: Free cycloleucine is a known inhibitor of Methionine Adenosyltransferase (MAT), which decreases intracellular S-adenosylmethionine (SAMe) levels. While this is a non-issue when the amino acid is stably integrated into a degradation-resistant peptide, it is a toxicological consideration if the peptide is eventually catabolized.

Profile: 1-Aminocyclopent-3-ene-1-carboxylic Acid (Cpg)

Cpg features an unsaturated cyclopentene ring. The introduction of the sp2 hybridized carbons flattens the ring slightly compared to cycloleucine, subtly altering the steric profile.

  • Conformational Preference: Crystallographic studies of Cpg incorporated into chemotactic tripeptides (e.g., fMLF-OMe analogues) demonstrate that the peptide backbone strongly adopts a [3]. It is also highly effective at stabilizing monomeric α -helical structures.

  • Synthetic Versatility: The endocyclic alkene is a powerful synthetic handle. It allows for post-synthetic peptide modifications, including cross-linking (hydrocarbon stapling) via Ring-Closing Metathesis (RCM), epoxidation, or dihydroxylation. This enables researchers to further rigidify the peptide or attach biophysical probes without disturbing the peptide backbone.

  • Synthesis: Cpg can be synthesized on a multigram scale efficiently via of diallylglycine derivatives [4].

Head-to-Head Comparison

The following table summarizes the quantitative and qualitative differences between the two residues to guide rational peptide design.

ParameterCycloleucine (Ac5c)1-Aminocyclopent-3-ene-1-carboxylic Acid (Cpg)
Ring Structure Saturated cyclopentaneUnsaturated cyclopentene
Ring Pucker Envelope / Half-chairFlattened envelope (due to sp2 carbons)
Preferred Secondary Structure 310​ -helix, Type I/III β -turn α -helix, Type II β -turn
Proteolytic Stability Exceptionally HighExceptionally High
Orthogonal Reactivity InertHigh (Alkene handle for RCM, oxidation, thiol-ene)
Toxicity Concern (Free AA) MAT II InhibitorLower specific enzyme inhibition reported
SPPS Coupling Difficulty High (Requires strong activation)High (Requires strong activation)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hindered Peptides

Causality Note: The quaternary α -carbon in both Ac5c and Cpg drastically reduces the nucleophilicity of the amine and the electrophilicity of the activated carboxyl group. Standard coupling reagents (e.g., HBTU/DIPEA) will result in significant deletion sequences. To overcome this, highly reactive acid fluorides or uronium salts with superior leaving groups (HATU/HOAt) must be employed.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation of Hindered AA: Dissolve 0.4 mmol (4 eq) of Fmoc-Ac5c-OH or Fmoc-Cpg-OH and 0.4 mmol (4 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes.

    • Alternative (Acid Fluoride Method): If HATU coupling fails, convert the Fmoc-AA-OH to Fmoc-AA-F using cyanuric fluoride or DAST, and couple using DIPEA in DCM without additional activating agents.

  • Coupling: Add the activated mixture to the resin. React at 50°C for 2 hours (heating is critical for overcoming the activation energy barrier imposed by steric hindrance).

  • Validation (Kaiser Test): Perform a Kaiser test. If positive, repeat the coupling step before proceeding.

  • Subsequent Coupling: The coupling of the next amino acid onto the sterically hindered amine of Ac5c/Cpg is equally difficult. Use symmetric anhydrides or HATU at 50°C for the subsequent residue.

Protocol 2: In Vitro Serum Stability Assay

Causality Note: To objectively quantify the stabilization effect of Ac5c or Cpg, the modified peptide must be benchmarked against its wild-type linear counterpart in a biologically relevant matrix (human serum) containing a complex mixture of endo- and exopeptidases.

G N1 1. Peptide Incubation (25% Human Serum, 37°C) N2 2. Aliquot Extraction (t = 0, 1, 2, 4, 8, 24h) N1->N2 N3 3. Quenching (Add 1% TFA in MeCN) N2->N3 N4 4. Protein Precipitation (Centrifuge 14,000 x g) N3->N4 N5 5. Supernatant Recovery & Lyophilization N4->N5 N6 6. LC-MS/MS Quantification N5->N6

Workflow for evaluating the proteolytic stability of engineered peptides.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the peptide in DMSO.

  • Incubation: Dilute the peptide to a final concentration of 10 µM in 25% (v/v) human serum (pre-warmed to 37°C) buffered with PBS (pH 7.4). Include a known stable peptide (e.g., a D-amino acid analog) as a positive control.

  • Sampling: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots.

  • Quenching: Immediately quench protease activity by adding 50 µL of ice-cold acetonitrile containing 1% Trifluoroacetic acid (TFA) and a heavy-isotope labeled internal standard.

  • Precipitation: Vortex for 30 seconds and centrifuge at 14,000 × g for 15 minutes at 4°C to pellet serum proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining intact peptide.

  • Data Processing: Plot the natural log of the percentage of remaining peptide versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is calculated.

References

  • Balaram, P. (1999). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology.[Link]

  • E. L. R. et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Formaggio, F. et al. (2001). X-ray crystal structure and conformation of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc-Met-Cpg-Phe-OMe). Journal of Peptide Science.[Link]

  • Wang, Y. et al. (2024). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. Journal of the American Chemical Society.[Link]

Comparative

A Comparative Analysis of Conformational Rigidity: 1-Aminocyclopent-3-ene-1-carboxylic Acid vs. 1-Aminocyclopentane-1-carboxylic Acid

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of peptidomimetics and constrained amino acid design, the conformational rigidity of molecular scaffolds is a paramount c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and constrained amino acid design, the conformational rigidity of molecular scaffolds is a paramount consideration. The ability to precisely control the three-dimensional structure of a peptide backbone can profoundly influence its biological activity, metabolic stability, and receptor-binding affinity. This guide provides a detailed comparative analysis of two prominent constrained amino acid analogs: 1-aminocyclopent-3-ene-1-carboxylic acid (cPent) and 1-aminocyclopentane-1-carboxylic acid (ACPC). By examining their structural nuances and the experimental data that define their conformational landscapes, we aim to equip researchers with the insights necessary to make informed decisions in the design of novel therapeutics.

Introduction: The Significance of Conformational Constraint

The introduction of cyclic constraints into amino acid structures is a well-established strategy in medicinal chemistry to limit the number of accessible conformations.[1] This reduction in conformational entropy can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its target. Furthermore, the constrained nature of these analogs can protect the peptide backbone from enzymatic degradation, thereby improving its pharmacokinetic profile.

1-Aminocyclopentane-1-carboxylic acid (ACPC) is a saturated five-membered ring system that has been extensively studied and incorporated into various peptide structures. Its cyclopentyl ring restricts the torsion angles around the N-Cα (φ) and Cα-C (ψ) bonds, favoring specific secondary structures such as β-turns and helical motifs.[2]

1-Aminocyclopent-3-ene-1-carboxylic acid (cPent) , on the other hand, introduces a degree of unsaturation into the cyclopentane ring. This double bond further flattens the ring and imposes additional geometric constraints, leading to a different conformational preference compared to its saturated counterpart, ACPC.

This guide will delve into the synthesis, structural analysis, and comparative conformational rigidity of these two important building blocks.

Structural and Conformational Differences: An Overview

The primary structural difference between cPent and ACPC lies in the presence of a C=C double bond in the cyclopentene ring of cPent. This feature has a significant impact on the overall shape and flexibility of the molecule.

Feature1-Aminocyclopent-3-ene-1-carboxylic acid (cPent)1-Aminocyclopentane-1-carboxylic acid (ACPC)
Ring Structure Unsaturated cyclopentene ringSaturated cyclopentane ring
Puckering The double bond flattens the ring, leading to a more planar envelope or twisted conformation.Exhibits a wider range of puckered conformations, including envelope and twist forms.
Flexibility The double bond restricts pseudorotation, resulting in a more rigid structure with a more defined conformational landscape.The saturated ring is more flexible and can interconvert between different puckered states more readily.
Key Torsion Angles (φ, ψ) The constrained ring significantly limits the allowed values of φ and ψ angles.The cyclopentane ring restricts φ and ψ angles, but to a lesser extent than cPent.

Experimental and Computational Approaches to Conformational Analysis

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of the conformational preferences of these cyclic amino acids.

Key Methodologies:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy and the measurement of coupling constants provide information about through-space distances between protons and dihedral angles, respectively. These data are instrumental in determining the solution-state conformation.[3][4]

  • X-ray Crystallography: This powerful technique provides a precise three-dimensional structure of the molecule in the solid state.[5][6][7] Crystal structures of peptides containing these residues offer valuable insights into their preferred backbone conformations.[8]

  • Computational Modeling: Molecular mechanics and quantum mechanical calculations are used to explore the potential energy surface of the molecules, identifying low-energy conformations and the energy barriers between them.[9][10] This allows for a detailed mapping of the accessible conformational space.

Experimental Workflow for Conformational Analysis

Figure 1. A generalized workflow for the comparative conformational analysis of cPent and ACPC.

Comparative Rigidity: A Data-Driven Perspective

The introduction of the double bond in cPent significantly restricts the conformational freedom of the five-membered ring compared to ACPC.

Ring Puckering

The cyclopentane ring of ACPC is known to exist in a dynamic equilibrium between various puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The energy barrier for interconversion between these forms is relatively low, allowing for conformational flexibility.

In contrast, the double bond in the cyclopentene ring of cPent forces the four carbon atoms involved in and adjacent to the double bond to be nearly coplanar. This results in a more restricted set of conformations, predominantly a flattened envelope or a slightly twisted conformation. The barrier to pseudorotation is significantly higher in cPent, making it a more conformationally rigid building block.

Backbone Torsion Angles (φ and ψ)

The conformational rigidity of the ring directly translates to restrictions on the backbone dihedral angles φ (phi) and ψ (psi) when these amino acids are incorporated into a peptide chain.

Amino AcidTypical Allowed φ (degrees)Typical Allowed ψ (degrees)Induced Secondary Structure
ACPC Restricted, but allows for a range of valuesRestricted, but allows for a range of valuesβ-turns, helices[2]
cPent More severely restricted due to ring planarityMore severely restricted due to ring planarityWell-defined turns and specific helical structures

Computational studies and experimental data from peptides incorporating these analogs have shown that cPent occupies a more defined and smaller region of the Ramachandran plot compared to ACPC. This heightened rigidity makes cPent a powerful tool for locking a peptide into a specific, desired conformation.

Synthesis of cPent and ACPC

The synthetic accessibility of these constrained amino acids is a critical factor for their widespread use in research and development.

Synthesis of 1-Aminocyclopentane-1-carboxylic acid (ACPC)

A common and efficient method for the synthesis of ACPC is the Bucherer-Bergs reaction, starting from cyclopentanone. This is a well-established, multi-step synthesis that provides good overall yields. Other methods, such as the Strecker synthesis, have also been employed.

Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic acid (cPent)

The synthesis of cPent is more complex due to the presence of the double bond. One reported method involves a multi-step sequence starting from a suitable cyclopentene derivative.[11] An efficient, multigram scale synthesis has also been reported, which relies on the high reactivity of a glycine equivalent as the starting material.[11]

General Synthetic Scheme

Figure 2. Simplified representations of common synthetic routes to ACPC and cPent.

Implications for Drug Design and Development

The choice between cPent and ACPC in a peptidomimetic design strategy depends on the desired level of conformational constraint and the specific structural requirements of the target.

  • ACPC offers a moderate level of constraint, making it a versatile building block for inducing turns and helical structures without overly restricting the peptide's ability to adopt a bioactive conformation. Its flexibility can be advantageous when the precise optimal binding conformation is not known.

  • cPent provides a higher degree of rigidity, making it ideal for situations where a specific, well-defined conformation is known to be crucial for activity. Its use can lead to highly potent and selective ligands, as the entropic penalty upon binding is minimized. However, the increased rigidity also means that if the imposed conformation is not optimal for binding, a significant loss of activity may be observed.

Conclusion

Both 1-aminocyclopent-3-ene-1-carboxylic acid and 1-aminocyclopentane-1-carboxylic acid are valuable tools in the arsenal of the medicinal chemist. The key distinction lies in their degree of conformational rigidity. ACPC, with its saturated cyclopentane ring, provides a moderate and flexible constraint, while the unsaturated cyclopentene ring of cPent imposes a more severe and defined restriction on the peptide backbone. A thorough understanding of their conformational landscapes, informed by experimental data and computational modeling, is essential for the rational design of next-generation peptide-based therapeutics.

References

  • Kotha, S., & Todeti, S. (2019). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. ResearchGate. Available at: [Link]

  • Curry, K., McLennan, H., Rettig, S. J., & Trotter, J. (1993). THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. UBC Chemistry. Available at: [Link]

  • Karle, I. L., & Balaram, P. (1990). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. ResearchGate. Available at: [Link]

  • Hinds, M. G., Welsh, J. H., Brennand, D. M., Fisher, J., Glenn, M. J., Reid, A. D., & Richards, N. G. (1990). Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization. PubMed. Available at: [Link]

  • Kessler, H., Geyer, A., Matter, H., & Köck, M. (1992). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. PubMed. Available at: [Link]

  • Donati, D., Morelli, G., & Taddei, M. (2001). NMR studies on the conformation of aromatic cyclodipeptides with two non-identical L-aromatic amino-acid residues in solution: cyclo-[L-5(MeO)Trp-L-Tyr(Me)]. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Olafsdottir, E. S., Soerensen, A. M., Cornett, C., & Jaroszewski, J. W. (2002). Structure determination of natural epoxycyclopentanes by x-ray crystallography and NMR spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Gadek, T. R., & Still, W. C. (1984). Spectral Assignment and Conformational Analysis of Cyclic Peptides by Carbon-13 Nuclear Magnetic Resonance. ResearchGate. Available at: [Link]

  • Hlevnjak, M., Polyansky, A. A., & Zagrovic, B. (2014). Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. PMC. Available at: [Link]

  • McMahon, K. A., & O'Donoghue, P. (2013). Computational Protein Design Quantifies Structural Constraints on Amino Acid Covariation. PLoS Computational Biology. Available at: [Link]

  • A convenient route to 1-aminocyclopropane-1-carboxylic acid (1, ACC) and N-protected derivatives was developed. (n.d.). ResearchGate. Available at: [Link]

  • Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. (n.d.). Acta Biochimica Polonica. Available at: [Link]

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Validation

Validation of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride purity by LC-MS

An In-Depth Application Guide to the Purity Validation of 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride by LC-MS Introduction: The Analytical Challenge of Constrained Amino Acids The unnatural cyclic amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Guide to the Purity Validation of 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride by LC-MS

Introduction: The Analytical Challenge of Constrained Amino Acids

The unnatural cyclic amino acid 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride (an Acnc derivative) is a critical building block in modern drug discovery. It is widely utilized to restrict peptide conformations, stabilize helical structures in peptidomimetics, and serve as a precursor for neuroactive drugs and radiolabeled PET imaging agents (such as 18 F-FACPC analogs)[1, 2].

However, validating the purity of this compound presents a significant analytical hurdle. As a highly polar, zwitterionic small molecule (free base MW: 127.14 g/mol ) lacking a strong UV chromophore, traditional HPLC-UV methods are virtually useless without cumbersome pre-column derivatization. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard [5].

This guide objectively compares three primary LC-MS strategies for validating the purity of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride, providing the mechanistic causality behind method selection and a self-validating experimental protocol.

Methodological Comparison: Selecting the Optimal LC-MS Strategy

When dealing with highly hydrophilic amino acids, researchers typically choose between three chromatographic strategies. The table below synthesizes the performance metrics of these alternatives.

Table 1: Performance Comparison of LC-MS Strategies for Highly Polar Amino Acids
Analytical StrategyChromatographic RetentionMS Sensitivity (LOD)Sample Prep TimeMatrix Effect Susceptibility
HILIC-MS/MS (Underivatized) Excellent (k' > 3)High (0.5 ng/mL)Low (Direct dilution)Moderate (Requires SIL-IS)
RP-LC-MS (Derivatized) Excellent (k' > 5)Moderate (2.0 ng/mL)High (30-60 min derivatization)Low
IP-RP-LC-MS (Ion-Pairing) Good (k' > 2)Low (10.0 ng/mL)Low (Direct dilution)High (Severe ion suppression)
The Causality Behind the Data: Why HILIC Outperforms

While Reversed-Phase (RP) chromatography with derivatization (e.g., using AccQ-Tag or Dansyl chloride) forces the polar amino acid to retain on a C18 column, it introduces experimental variability and increases prep time [5]. Ion-Pairing RP-LC-MS (using volatile agents like HFBA) achieves retention but notoriously coats the MS source, causing severe signal suppression and contaminating the instrument for subsequent negative-ion analyses.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for underivatized 1-aminocyclopent-3-ene-1-carboxylic acid [3].

  • Partitioning Mechanism: HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine or amide). The analyte partitions into a water-enriched layer immobilized on the stationary phase.

  • Desolvation Efficiency (The Sensitivity Boost): HILIC mobile phases are highly organic (typically 70-90% Acetonitrile). In the Electrospray Ionization (ESI) source, this high organic content drastically lowers the surface tension of the eluent droplets. Lower surface tension leads to faster droplet fission and highly efficient desolvation, directly yielding a higher population of gas-phase ions and superior MS sensitivity [4].

DecisionTree Start Analyte: 1-Aminocyclopent-3-ene -1-carboxylic acid Q1 Is derivatization acceptable? Start->Q1 RP Derivatization + RP-LC-MS (High Retention, High Prep Time) Q1->RP Yes Q2 Direct Underivatized Analysis Q1->Q2 No HILIC HILIC-MS/MS (Best Sensitivity, High Organic) Q2->HILIC Preferred IPRP Ion-Pairing RP-LC-MS (MS Signal Suppression) Q2->IPRP Alternative

Caption: Decision matrix for selecting LC-MS methodologies for highly polar unnatural amino acids.

Self-Validating Experimental Protocol: HILIC-MS/MS

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects and variations in ESI ionization efficiency.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride in 1.0 mL of LC-MS grade Water (1 mg/mL).

  • Working Standard: Dilute the stock in 80:20 Acetonitrile:Water to a final concentration of 10 µg/mL.

  • Internal Standard Addition: Spike 10 µL of a generic 13 C/ 15 N-labeled amino acid mixture (e.g., 13 C-Leucine) into 90 µL of the working standard. Causality: The SIL-IS co-elutes near the target analyte, absorbing identical matrix suppression effects in the ESI source, thereby normalizing the quantitative readout.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble micro-particulates before injection.

Liquid Chromatography Parameters
  • Column: ZIC-HILIC (Zwitterionic), 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0). Causality: The acidic pH ensures the amino group of the analyte remains fully protonated ( NH3+​ ), enhancing both HILIC retention and ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 85% B (Isocratic hold to focus the analyte at the column head)

    • 1.0 - 5.0 min: Linear gradient to 40% B (Elution phase)

    • 5.0 - 6.0 min: Hold at 40% B (Wash phase)

    • 6.0 - 6.1 min: Return to 85% B

    • 6.1 - 10.0 min: Re-equilibration at 85% B (Critical for HILIC reproducibility)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions for 1-aminocyclopent-3-ene-1-carboxylic acid:

    • Precursor Ion: m/z 128.1 [M+H]+ (Calculated from free base MW 127.14)

    • Quantifier Product Ion: m/z 82.1 (Loss of H2​O and CO2​ , representing the cyclopentenyl cation). Collision Energy (CE): 15 eV.

    • Qualifier Product Ion: m/z 110.1 (Loss of H2​O ). CE: 10 eV.

HILICWorkflow Sample Sample Prep (Dilution in 80% ACN) LC HILIC Separation (Zwitterionic Column) Sample->LC ESI ESI+ Ionization (High Desolvation Efficiency) LC->ESI MS Triple Quadrupole MS (MRM m/z 128.1 -> 82.1) ESI->MS Data Purity Output (Chromatogram & Spectra) MS->Data

Caption: End-to-end analytical workflow for the HILIC-MS/MS purity validation of the analyte.

Method Validation Criteria

To confirm the purity and reliability of the synthesized 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride, the method must be validated against the following stringent criteria:

  • System Suitability: Six replicate injections of the 10 µg/mL standard must yield a Relative Standard Deviation (RSD) of < 2.0% for both retention time and peak area.

  • Specificity: Blank diluent injections must show no interfering peaks at the retention time of the analyte (Signal-to-Noise < 3).

  • Linearity: A calibration curve from 10 ng/mL to 20,000 ng/mL must demonstrate an R2≥0.995 .

  • Purity Calculation: The purity of the hydrochloride salt batch is determined by calculating the mass balance against a certified reference standard, factoring in the water content (via Karl Fischer titration) and residual solvents (via GC-FID).

Conclusion

For the purity validation of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride, HILIC-MS/MS stands as the most robust, sensitive, and time-efficient methodology. By leveraging the orthogonal retention mechanism of zwitterionic stationary phases and the enhanced ESI desolvation kinetics provided by high-organic mobile phases, analytical scientists can bypass the pitfalls of derivatization and ion-pairing, ensuring pristine, reproducible data for downstream drug development applications.

References

  • Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods HALO Columns Technical Literature URL:[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Agilent Technologies URL:[Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine Waters Corporation / LCMS.cz URL:[Link]

Comparative

A Comparative Analysis of 1-Aminocyclopent-3-ene-1-carboxylic Acid and Natural Amino Acids in Biological Systems

A Technical Guide for Researchers in Neuroscience and Drug Discovery Introduction The intricate signaling network of the central nervous system (CNS) is largely orchestrated by amino acids, which function as the primary...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuroscience and Drug Discovery

Introduction

The intricate signaling network of the central nervous system (CNS) is largely orchestrated by amino acids, which function as the primary neurotransmitters. L-glutamate, a proteinogenic amino acid, is the principal excitatory neurotransmitter, while γ-aminobutyric acid (GABA), a non-proteinogenic amino acid derived from glutamate, is the main inhibitory force. The delicate balance between glutamatergic excitation and GABAergic inhibition is fundamental for normal brain function, and its disruption is implicated in numerous neurological and psychiatric disorders. This has spurred significant interest in the development of novel compounds that can modulate these systems with greater specificity and efficacy.

1-Aminocyclopent-3-ene-1-carboxylic acid (c3-ACPC) is a non-proteinogenic, conformationally restricted cyclic amino acid. Its rigid structure, which limits the rotational freedom of the molecule, makes it a valuable tool for probing the specific conformational requirements of glutamate receptors. This guide provides a comparative analysis of the biological activity of 1-aminocyclopent-3-ene-1-carboxylic acid and its analogs relative to natural amino acids, with a focus on their interaction with glutamate receptors. We will delve into the experimental data that illuminates the structure-activity relationships of these compounds and provide detailed protocols for their biological evaluation.

Structural and Functional Comparison

Natural amino acids, the fundamental building blocks of proteins, are characterized by a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). There are 22 naturally occurring amino acids incorporated into proteins, with 20 encoded by the universal genetic code. Beyond their role in protein synthesis, many amino acids have crucial biological functions, including serving as neurotransmitters and precursors to other bioactive molecules.

1-Aminocyclopent-3-ene-1-carboxylic acid belongs to a class of compounds known as conformationally restricted analogs of glutamate. The cyclopentene ring locks the molecule into a specific three-dimensional shape, which can lead to selective interactions with different subtypes of glutamate receptors. This is in contrast to the flexible nature of L-glutamate, which can adopt various conformations.

The rationale behind designing such rigid analogs is to understand the specific "active conformation" that L-glutamate adopts when it binds to different receptor subtypes. By synthesizing and testing a series of these constrained molecules, researchers can map the pharmacophore of various glutamate receptors and develop ligands with higher selectivity.

Biological Activity at Glutamate Receptors

The biological activity of 1-aminocyclopent-3-ene-1-carboxylic acid and its analogs is primarily centered on their interaction with metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability.

A key study by Ung et al. (2002) investigated the synthesis and biological activities of a series of conformationally restricted cyclopentenyl-glutamate analogues. One of the synthesized compounds, (S)-2-amino-4-carboxybicyclo[3.1.0]hex-2-ene, a close structural analog of 1-aminocyclopent-3-ene-1-carboxylic acid, demonstrated notable agonist activity at specific mGluR subtypes.

Quantitative Comparison of Biological Activity
CompoundTarget ReceptorActivityPotency (EC₅₀)
(S)-2-amino-4-carboxybicyclo[3.1.0]hex-2-enemGlu5Agonist18 µM
(S)-2-amino-4-carboxybicyclo[3.1.0]hex-2-enemGlu2Agonist45 µM
L-GlutamatemGluRs (various subtypes)AgonistLow micromolar range

Table 1: Comparison of the agonist potency of a cyclopentenyl-glutamate analogue with L-glutamate at metabotropic glutamate receptors. Data for the analogue is sourced from Ung et al. (2002).

The data indicates that the cyclopentenyl-glutamate analogue is a moderately potent agonist at mGlu5 and mGlu2 receptors. While its potency is lower than that of the endogenous ligand L-glutamate, its rigid structure provides valuable insights into the conformational requirements for activating these specific receptor subtypes. This selectivity is a key advantage over the non-selective action of L-glutamate, which activates a broad range of both ionotropic and metabotropic glutamate receptors.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for assessing the biological activity of compounds like 1-aminocyclopent-3-ene-1-carboxylic acid at glutamate receptors.

Radioligand Binding Assay for Metabotropic Glutamate Receptors

This protocol is designed to determine the binding affinity of a test compound for specific mGluR subtypes by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., brain region) prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes prep2->prep3 assay1 Incubate membranes with radioligand and test compound (or buffer) prep3->assay1 Membranes assay2 Separate bound and free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify radioactivity of bound ligand assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 Radioactivity counts analysis2 Generate competition curve analysis1->analysis2 analysis3 Determine Ki value analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Dissect and homogenize the brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (typically 50-200 µg of protein).

      • 50 µL of radioligand (e.g., [³H]quisqualate for group I mGluRs or [³H]LY341495 for group II/III mGluRs) at a concentration near its Kd.

      • 50 µL of either assay buffer (for total binding), a high concentration of a known non-radioactive ligand (for non-specific binding), or varying concentrations of the test compound.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) from the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This protocol assesses the agonist or antagonist activity of a test compound at Gq-coupled mGluRs (e.g., mGlu1 and mGlu5) by measuring changes in intracellular calcium concentration.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cell1 Culture cells expressing the mGluR of interest cell2 Load cells with a calcium-sensitive fluorescent dye cell1->cell2 assay1 Add test compound to the cells cell2->assay1 Prepared cells assay2 Measure fluorescence changes over time assay1->assay2 analysis1 Generate concentration-response curve assay2->analysis1 Fluorescence data analysis2 Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) analysis1->analysis2

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the mGluR subtype of interest.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.

  • Functional Assay:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • For agonist testing, inject varying concentrations of the test compound into the wells and monitor the fluorescence signal over time.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before injecting a known agonist at a concentration that elicits a submaximal response (e.g., its EC₈₀).

  • Data Analysis:

    • For agonist activity, calculate the change in fluorescence from baseline for each concentration of the test compound. Plot the response against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC₅₀ value.

    • For antagonist activity, calculate the percentage of inhibition of the agonist response for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate an inhibition curve and determine the IC₅₀ value.

Conclusion

1-Aminocyclopent-3-ene-1-carboxylic acid and its analogs represent a valuable class of molecules for dissecting the pharmacology of glutamate receptors. Their conformationally restricted nature allows for more selective interactions with specific receptor subtypes compared to the endogenous, flexible ligand L-glutamate. Experimental data on a close analog demonstrates its agonist activity at mGlu2 and mGlu5 receptors, highlighting the potential for developing subtype-selective modulators of glutamatergic neurotransmission. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the biological activity of these and other novel cyclic amino acids, ultimately contributing to the development of new therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Glutamate and GABA: The Yin and Yang of the Human Brain. Psychiatric Times. [Link]

  • GABA and Glutamate: Balancing Inhibitory and Excitatory Neurotransmitters. Technology Networks. [Link]

  • Ung, A. T., Schafer, K., Lindsay, K. B., Pyne, S. G., Amornraksa, K., Wouters, R., Van der Linden, I., Biesmans, I., Lesage, A. S. J., Skelton, B. W., & White
Validation

Spectroscopic Validation and Stereochemical Analysis of 1-Aminocyclopent-3-ene-1-carboxylic Acid and Its Chiral Isomers

Executive Summary & Stereochemical Reality Check In the development of conformationally constrained peptides and neuroactive ligands, unnatural cyclic α -amino acids are highly sought after [1]. However, a critical found...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Reality Check

In the development of conformationally constrained peptides and neuroactive ligands, unnatural cyclic α -amino acids are highly sought after [1]. However, a critical foundational concept must be addressed when discussing the stereochemistry of 1-aminocyclopent-3-ene-1-carboxylic acid (3-ACPC) : the unsubstituted molecule is strictly achiral .

Due to an internal Cs​ plane of symmetry passing through the C1 carbon and bisecting the C3=C4 double bond, 3-ACPC does not possess enantiomers [1]. Therefore, any analytical request to resolve "3-ACPC enantiomers" actually necessitates a spectroscopic comparison between the achiral 3-ACPC and its chiral constitutional isomers (such as 1-aminocyclopent-2-ene-1-carboxylic acid, 2-ACPC) or its desymmetrized chiral derivatives (such as 3-fluoro-ACPC) [2].

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Chiral HPLC—used to validate the achirality of 3-ACPC and distinguish it from its chiral alternatives.

The Causality of Stereochemical Differentiation

To differentiate these molecules, we must exploit their symmetry (or lack thereof).

  • 3-ACPC (Achiral): The C2 and C5 methylene protons are enantiotopic but chemically equivalent in an achiral environment. The C3 and C4 olefinic protons are identical.

  • 2-ACPC (Chiral): The double bond between C2 and C3 breaks the plane of symmetry. C1 becomes a true stereocenter, yielding non-superimposable (R) and (S) enantiomers.

When subjected to chiral environments (e.g., Chiral Solvating Agents in NMR or chiral stationary phases in HPLC), the enantiomers of 2-ACPC will form diastereomeric interactions, resulting in distinct signals. 3-ACPC, being achiral, will only ever yield a single set of signals, serving as a self-validating negative control [3].

Stereochemical Validation Workflow

StereochemicalWorkflow Start Synthesized ACPC Derivative SymmetryCheck Structural Symmetry Analysis Start->SymmetryCheck Achiral Achiral (3-ACPC) Cs Symmetry SymmetryCheck->Achiral C3=C4 Bond Chiral Chiral (2-ACPC or Substituted) C1 Stereocenter SymmetryCheck->Chiral C2=C3 Bond NMR NMR with Chiral Solvating Agent Achiral->NMR VCD VCD / ECD Spectroscopy Achiral->VCD HPLC Chiral HPLC Analysis Achiral->HPLC Chiral->NMR Chiral->VCD Chiral->HPLC ResultAchiral No Splitting, Flatline VCD, Single Peak NMR->ResultAchiral ResultChiral Peak Splitting, Cotton Effects, Two Peaks NMR->ResultChiral VCD->ResultAchiral VCD->ResultChiral HPLC->ResultAchiral HPLC->ResultChiral

Workflow for the spectroscopic differentiation of achiral and chiral ACPC derivatives.

Spectroscopic Comparison Data

The following table summarizes the quantitative and qualitative data expected when comparing the achiral 3-ACPC against racemic 2-ACPC across three primary analytical modalities.

Analytical Modality3-ACPC (Achiral) Expected Data2-ACPC (Chiral Isomer) Expected DataCausality / Mechanism of Action
1 H-NMR (with Pirkle's CSA) Single olefinic signal ( 5.65 ppm)[1]. No Δδ splitting.Two distinct olefinic signals ( Δδ≈0.05 ppm).CSA forms transient diastereomeric complexes. Achiral molecules form identical complexes; chiral enantiomers form distinct diastereomers.
Vibrational Circular Dichroism (VCD) ΔA=0 across all wavenumbers (Flatline).Strong mirror-image Cotton effects (e.g., at 1650 cm −1 for C=O stretch).VCD measures differential absorption of left/right circularly polarized IR light. Achiral molecules absorb both equally.
Chiral HPLC (Zwitterionic Phase) Single sharp peak ( Rt​≈8.5 min).Two fully resolved peaks ( Rt1​≈8.2 min, Rt2​≈9.8 min).Chiral stationary phase provides differential binding affinities only to non-superimposable mirror images.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, every protocol must include internal validation steps. The following methodologies detail how to execute these comparisons.

Protocol A: NMR Enantiomeric Differentiation using Chiral Solvating Agents (CSAs)

The use of a CSA is preferred over chiral derivatization to prevent kinetic resolution artifacts.

  • Sample Preparation: Dissolve 5 mg of the ACPC derivative in 0.5 mL of anhydrous CDCl3​ . Causality: Anhydrous, non-polar solvents are mandatory to maximize the hydrogen-bonding interactions between the analyte and the CSA.

  • CSA Addition: Add 3 equivalents of (R)−(−)−2,2,2 -Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) to the NMR tube.

  • Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 400 MHz or higher.

  • Self-Validation: Run a parallel tube containing only the ACPC derivative (no CSA) to establish baseline chemical shifts.

  • Analysis: Focus on the olefinic protons (5.5–6.0 ppm). If the sample is 3-ACPC, the peak remains a single multiplet. If it is 2-ACPC, the peak will split into two distinct multiplets representing the transient diastereomeric complexes.

Protocol B: Vibrational Circular Dichroism (VCD)

VCD is the gold standard for absolute configurational assignment without crystallization.

  • Solvent Selection: Dissolve 10 mg of the analyte in 200 μ L of D2​O or CDCl3​ (depending on protection status). Causality: Deuterated solvents are required to shift solvent IR absorbances away from the critical amide/carbonyl stretching regions (1500–1700 cm −1 ).

  • Cell Loading: Inject the solution into a BaF2​ cell with a 50 μ m path length.

  • Acquisition: Collect the IR and VCD spectra simultaneously over 4 hours (approx. 12,000 scans) to ensure a high signal-to-noise ratio.

  • Self-Validation: Subtract the solvent baseline. For chiral 2-ACPC, compare the experimental VCD spectrum against Density Functional Theory (DFT) calculated spectra to assign absolute configuration. For 3-ACPC, the spectrum will validate as a flatline, confirming achirality.

Protocol C: Chiral HPLC Analysis of Unprotected Amino Acids

Analyzing unprotected cyclic amino acids requires specialized zwitterionic columns to handle the highly polar zwitterion state.

  • Column Selection: Utilize a Daicel Chiralpak ZWIX(+) column (4.6 mm × 250 mm, 3 μ m). Causality: ZWIX columns feature a cinchona alkaloid-based zwitterionic stationary phase, which forms synergistic ionic and hydrogen bonds with free amino acids, eliminating the need for Boc/Fmoc derivatization.

  • Mobile Phase: 50 mM Formic Acid and 50 mM Diethylamine in Methanol/Water (98:2 v/v).

  • Conditions: Flow rate at 0.5 mL/min, column temperature at 25°C, and detection via Evaporative Light Scattering Detector (ELSD) due to the lack of a strong UV chromophore on the unfunctionalized alkene.

  • Self-Validation: Inject a known racemic mixture of 2-ACPC. The system is validated when resolution ( Rs​ ) is >1.5 . Subsequent injection of 3-ACPC will yield a single peak, proving its achiral nature.

References

  • Casabona, D., & Cativiela, C. (2006). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Synthesis.
  • J. Med. Chem. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents.
  • Kotha, S., et al. (2013).

Safety & Regulatory Compliance

Safety

1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of the experimental lifecycle. 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride (CAS 9...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of the experimental lifecycle. 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride (CAS 909850-09-5) is a highly specialized unnatural amino acid derivative frequently utilized in peptidomimetic drug development and advanced organic synthesis.

Because it contains a constrained cyclopentene ring and is supplied as a hydrochloride salt, its disposal requires precise logistical planning. The unnatural backbone resists standard biological degradation in wastewater treatment facilities, and the chloride counterion necessitates careful segregation to prevent the generation of corrosive or toxic byproducts during incineration.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring full compliance with environmental and occupational safety standards.

Regulatory Grounding & Hazard Causality

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's hazards:

  • Bioactivity & Environmental Persistence: As an unnatural amino acid, this compound can act as a competitive inhibitor in biological systems. Releasing it into the environment poses ecological risks, strictly prohibiting drain disposal.

  • Acidity (Corrosivity): As an amine hydrochloride, dissolving this compound in water releases protons, significantly lowering the pH. Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), aqueous waste streams with a pH ≤ 2.0 exhibit the characteristic of corrosivity (Waste Code D002) [1].

  • Halogen Content: The presence of the chloride ion dictates that this waste must be treated as "halogenated." If incinerated improperly, halogenated compounds can generate hydrogen chloride (HCl) gas. It must be routed to a facility equipped with high-temperature acid gas scrubbers.

All handling and disposal must be conducted under a formal Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Quantitative & Logistical Parameters

Before initiating any disposal procedures, ensure your workspace is prepared according to the parameters outlined below.

Table 1: Operational Parameters for Disposal Logistics

ParameterSpecificationOperational Rationale
EPA Waste Code D002 (if aqueous pH ≤ 2.0)Hydrochloride salts generate acidic solutions; must be neutralized or treated as corrosive [1].
Segregation Category Halogenated Organic WasteThe chloride counterion requires specific high-temperature incineration with scrubbers.
Primary Hazards Skin/Eye/Respiratory IrritantFine powders can be inhaled; acidic nature causes localized tissue irritation.
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal and ocular exposure during waste transfer.
Engineering Control Chemical Fume HoodCaptures aerosolized particulates during the transfer of solid powders [3].

Step-by-Step Disposal Protocols

The following methodologies provide a self-validating system for waste management. By incorporating verification steps (such as pH testing), you ensure the waste is chemically stabilized before it leaves your bench.

Protocol A: Solid Waste Processing (Unused Reagent or Spill Cleanup)
  • Collection: Working inside a chemical fume hood, carefully sweep or transfer all unreacted solid 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride into a collection vessel.

  • Containerization: Place the solid into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

    • Self-Validation Step: Ensure the cap forms a positive, airtight seal. This prevents ambient moisture ingress, which could prematurely dissolve the salt and release corrosive HCl vapors.

  • Labeling: Affix a hazardous waste tag. Label strictly as: "Hazardous Waste - Halogenated Organic Solid (1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride)".

Protocol B: Liquid Waste Processing (Reaction Mixtures)

The disposal route for liquid solutions depends entirely on the solvent system used.

  • Aqueous Solutions (Water/Biological Buffers):

    • Collect the aqueous waste in a temporary beaker.

    • Self-Validation Step: Measure the pH using indicator paper or a calibrated probe.

    • If the pH ≤ 2.0, neutralize the solution dropwise with 1M NaOH while stirring until the pH reaches 6.0–8.0. This step self-validates the elimination of the EPA D002 corrosivity characteristic.

    • Transfer the neutralized solution to the designated Aqueous Hazardous Waste carboy.

  • Organic Solutions (DMF, DMSO, DCM, etc.):

    • Collect the organic reaction mixture.

    • Transfer directly into the Halogenated Organic Solvent waste carboy.

    • Causality Note: Even if the primary solvent is non-halogenated (e.g., DMSO), the presence of the chloride counterion from the amino acid salt dictates that the entire mixture must be classified as halogenated waste to ensure proper downstream incineration.

Protocol C: Decontamination of Empty Containers

Following the framework established in Prudent Practices in the Laboratory [3], empty containers must be rendered inert before entering the standard waste stream.

  • Triple Rinsing: Rinse the original glass or plastic container three times with a solvent in which the compound is highly soluble (e.g., methanol or deionized water).

  • Rinsate Disposal: Pour all rinsate into the Halogenated Liquid Waste container. Never pour this rinsate down the sink.

  • Defacement: Completely deface, cross out, or peel off the original chemical label to indicate the hazard has been removed.

  • Final Disposal: Dispose of the clean, defaced container in the regular solid waste or glass recycling stream, in accordance with your institution's specific environmental health and safety (EHS) policies.

Operational Workflow Visualization

The following decision tree maps the logical routing for 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride waste streams.

G Start Waste Generation: 1-aminocyclopent-3-ene- 1-carboxylic acid HCl State State of Waste? Start->State Solid Solid Powder State->Solid Unused/Spill Liquid Liquid Solution State->Liquid Reaction/Wash Empty Empty Container State->Empty Depleted EndSolid Dispose as Halogenated Solid Waste Solid->EndSolid Solvent Solvent Type? Liquid->Solvent EndEmpty Triple Rinse -> Deface Label -> Solid Waste/Recycling Empty->EndEmpty Aqueous Aqueous Solution (Check pH) Solvent->Aqueous Water/Buffer Organic Organic Solvent Solvent->Organic DMF/DMSO/DCM EndAqueous Neutralize (pH 6-8) -> Aqueous Waste Stream Aqueous->EndAqueous EndOrganic Dispose as Halogenated Organic Liquid Waste Organic->EndOrganic

Caption: Workflow for the proper disposal of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride waste.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]

Handling

Personal protective equipment for handling 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride

Standard Operating Procedure & Safety Logistics: Handling 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride Executive Summary 1-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride (CAS 909850-09-5) is a specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Logistics: Handling 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride

Executive Summary

1-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride (CAS 909850-09-5) is a specialized, non-natural amino acid derivative utilized extensively in advanced peptide synthesis[1]. The incorporation of this quaternary α-amino acid restricts peptide conformations, effectively stabilizing helical and turn structures within the peptide backbone ()[2]. Because it is supplied as a hydrochloride salt, it presents specific physicochemical hazards, including hygroscopicity and the potential to cause acute localized irritation upon contact with moisture[3]. This guide provides drug development professionals with a self-validating system for safe handling, operational integration, and compliant disposal.

Physicochemical & Hazard Profile

To ensure proper logistical planning and risk assessment, the quantitative and hazard data of the compound are summarized below[1][4]:

PropertySpecification
Chemical Name 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride
CAS Number 909850-09-5
Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
Physical State Solid / Crystalline Powder
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Personal Protective Equipment (PPE) Matrix

To ensure operational safety, PPE selection must address the specific chemical behavior of amino acid hydrochloride salts ()[3].

  • Eye & Face Protection: Tight-fitting chemical safety goggles.

    • Causality: As a fine crystalline powder, this compound poses a dual threat of mechanical corneal abrasion and chemical burns. The hydrochloride salt readily dissociates in the tear film, causing an immediate, localized drop in pH.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm; double-gloving recommended during bulk transfer).

    • Causality: Hydrochloride salts are highly hygroscopic. Upon contact with residual skin moisture (sweat), the compound can dissolve and form a concentrated acidic micro-environment, leading to rapid contact dermatitis.

  • Respiratory Protection: Handling must be restricted to a standard chemical fume hood with a face velocity of 80-100 FPM.

    • Causality: Micronized powders are highly susceptible to aerosolization. Inhalation of the dust directly irritates the mucous membranes of the upper respiratory tract[3]. If a fume hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Body Protection: Flame-retardant, fluid-resistant laboratory coat with fitted cuffs.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures high-yield integration of the compound into solid-phase or solution-phase peptide synthesis (SPPS/LPPS) while maintaining strict safety standards.

Step 1: Pre-Operation Setup & Static Mitigation

  • Verify that the fume hood is operational and clear of incompatible chemicals (e.g., strong bases, strong oxidizing agents).

  • Utilize an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats.

    • Reasoning: Fine hydrochloride powders are prone to static cling, which can cause sudden dispersion outside the primary container or inaccurate mass measurements on the analytical balance.

Step 2: Weighing and Transfer

  • Tare a conductive anti-static weigh boat on an analytical balance inside the fume hood.

  • Carefully dispense the required mass of 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride.

  • Seal the primary container immediately after use and store it in a desiccator.

    • Reasoning: The compound's hygroscopic nature will lead to rapid atmospheric water absorption[3]. This alters the effective molecular weight and disrupts the precise stoichiometric ratios required for successful downstream peptide couplings.

Step 3: Reaction Integration (Neutralization & Coupling)

  • Transfer the weighed solid to the reaction vessel containing the appropriate solvent (e.g., DMF or DCM).

  • Critical Step: Because the compound is a hydrochloride salt, it must be neutralized to liberate the free amine prior to coupling. Add a slight stoichiometric excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), to the solution ()[5].

  • Introduce the appropriate coupling reagent (e.g., PyBOP, HATU) to facilitate the amide bond formation[5].

Spill Management & Disposal Plan

  • Solid Spills: Do NOT use water initially, as this will dissolve the salt and spread the acidic residue. Gently sweep the powder using a specialized anti-static brush and dustpan, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Liquid Spills (in solvent): Neutralize the spill area with a mild alkaline absorbent (e.g., sodium bicarbonate powder) before wiping it up with chemically compatible absorbent pads.

  • Waste Disposal: Collect all contaminated weigh boats, spatulas, and swept powder into a sealable hazardous waste container. Label as "Toxic/Irritant Solid Waste - Contains Amine Hydrochloride". Route all waste to a licensed environmental health and safety (EHS) facility for high-temperature incineration in compliance with EPA/RCRA regulations.

Mechanistic Workflow Diagram

Workflow Start Pre-Operation PPE Donning Weighing Weighing in Fume Hood Start->Weighing Verify airflow Transfer Transfer to Reaction Vessel Weighing->Transfer Sealed container Reaction Peptide Synthesis (Coupling) Transfer->Reaction Inert atmosphere Waste Solid/Liquid Waste Segregation Reaction->Waste Quench & wash Disposal Incineration / EHS Collection Waste->Disposal EPA/RCRA compliant

Figure 1: End-to-end operational workflow for handling and disposing of amino acid hydrochloride salts.

References

  • Title: Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid Source: Synthesis (Thieme E-Books & E-Journals) URL: [Link]

Sources

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